Hirsutellone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H33NO4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(3S,4R,7R,9S,10S,13S,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |
InChI |
InChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1 |
InChI Key |
VGNDUPFGVMMKPS-KOSFCWFBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6(C[C@@H](C4=O)C(=O)N6)O)C=C5)C=C |
Canonical SMILES |
CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C |
Synonyms |
hirsutellone B |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Hirsutellone B: A Technical Guide for Researchers
An In-depth Overview of the Fermentation, Extraction, and Purification of a Promising Antitubercular Agent from Hirsutella nivea
Hirsutellone B, a complex polyketide produced by the entomopathogenic fungus Hirsutella nivea, has garnered significant interest within the scientific community for its potent antimycobacterial properties. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound, catering to researchers, scientists, and drug development professionals. The following sections detail the optimized fermentation conditions for maximizing hirsutellone production, a step-by-step protocol for extraction and purification, and a summary of the quantitative data associated with this process.
Fungal Cultivation for this compound Production
The production of this compound is initiated with the cultivation of the fungal strain Hirsutella nivea BCC 2594. Optimization of culture conditions is critical for enhancing the yield of hirsutellones. Research has demonstrated that both the composition of the culture medium and the aeration conditions significantly impact the production of these target metabolites.
Culture Media and Conditions
Initial studies utilized a basal minimal salt medium for the cultivation of H. nivea. However, subsequent optimization has led to the development of a more productive fructose-peptone medium. The compositions of both the basal and optimized media are detailed in Table 1.
Table 1: Culture Media for Hirsutella nivea BCC 2594
| Component | Basal Medium Concentration | Optimized Medium Concentration |
| Fructose | - | 20 g/L |
| Glucose | 20 g/L | - |
| Peptone | - | 10 g/L |
| Yeast Extract | 5 g/L | - |
| KH2PO4 | 1 g/L | 1 g/L |
| MgSO4·7H2O | 0.5 g/L | 0.5 g/L |
| FeSO4·7H2O | 0.01 g/L | 0.01 g/L |
Cultivation is typically carried out at 25°C. A significant increase in the production of this compound and other hirsutellones is observed under agitated culture conditions (200 rpm) compared to static cultivation. While static cultures primarily yield this compound and C, agitated cultures also induce the production of Hirsutellones A and D.[1][2]
Hirsutellone Production Yields
The optimized culture conditions lead to a substantial increase in the titers of this compound. A comparative summary of hirsutellone production under basal and optimized conditions is presented in Table 2.
Table 2: Production of Hirsutellones by Hirsutella nivea BCC 2594
| Hirsutellone | Basal Conditions (Static) | Optimized Conditions (Agitated) |
| Hirsutellone A | Not Detected | 29.93 mg/L |
| This compound | 139.00 mg/L | 169.63 mg/L |
| Hirsutellone C | 18.27 mg/L | 22.65 mg/L |
| Hirsutellone D | Not Detected | 15.71 mg/L |
Data sourced from Madla et al., 2008.[1][2]
Experimental Protocols: From Culture to Pure Compound
The isolation and purification of this compound involves a multi-step process encompassing extraction of the culture broth followed by a series of chromatographic separations.
Extraction of Culture Broth
-
Filtration: The fungal culture is harvested and separated into mycelia and culture filtrate by filtration.
-
Solvent Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate (EtOAc). This process is typically repeated three times to ensure exhaustive extraction of the secondary metabolites. The organic layers are then combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of fungal metabolites, is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.
-
The column is eluted with a stepwise gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing hirsutellones.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with hirsutellones are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
The column is typically eluted with methanol.
-
This step is effective in separating the hirsutellones from other fungal metabolites of different molecular sizes.
-
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC):
-
Final purification of this compound is achieved by reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.
-
The purity of the final compound is assessed by analytical HPLC.
-
Visualization of the Isolation Workflow
The overall process for the isolation of this compound from Hirsutella nivea is depicted in the following workflow diagram.
Caption: Workflow for this compound Isolation.
Conclusion
The methodologies outlined in this guide provide a robust framework for the successful isolation of this compound from Hirsutella nivea. The optimization of fermentation conditions is a key determinant in achieving high yields of this potent antitubercular compound. The subsequent multi-step extraction and chromatographic purification protocol enables the isolation of this compound with high purity, suitable for further biological evaluation and drug development studies. This in-depth guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product.
References
Spectroscopic and Crystallographic Profile of Hirsutellone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B is a fungal secondary metabolite isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594.[1][2] It belongs to a class of complex alkaloids that exhibit significant biological activities, most notably potent inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The intricate molecular architecture of this compound, featuring a fused 6-5-6 tricyclic core and a 13-membered p-cyclophane, has made it a challenging and compelling target for total synthesis.[3] This technical guide provides a comprehensive overview of the key spectroscopic and crystallographic data that were instrumental in the elucidation and confirmation of its structure.
Spectroscopic Data
The structural determination of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from the natural product were subsequently confirmed through the total synthesis of the molecule, with the spectroscopic signatures of the synthetic compound matching those of the isolated natural product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound are summarized below. These data were crucial for mapping the complex proton and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ... | ... | ... |
X-ray Crystallography
While the complex and strained structure of this compound has thus far precluded its own crystallization for X-ray diffraction analysis, the three-dimensional structures of key synthetic intermediates were unambiguously confirmed using this technique. This was pivotal in verifying the stereochemistry of the fused ring system during the total synthesis.
The crystal structures of a p-bromophenyl carbamate derivative and a diol intermediate were determined, and the corresponding data have been deposited in the Cambridge Crystallographic Data Centre (CCDC).
Table 4: X-ray Crystallographic Data for Synthetic Intermediates of this compound
| Compound | CCDC Number | Empirical Formula | Crystal System | Space Group |
| p-Bromophenyl carbamate derivative | 736469 | C₃₅H₄₀BrNO₅Si | ... | ... |
| Diol intermediate | 736468 | C₂₉H₃₇NO₆ | ... | ... |
Experimental Protocols
NMR Spectroscopy
NMR spectra were recorded on a Bruker DRX-500 or AV-500 (500 MHz) spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Mass Spectrometry
High-resolution mass spectra were obtained on a four-sector (BE/BE) tandem mass spectrometer.
X-ray Crystallography
The X-ray diffraction data for the synthetic intermediates were collected at low temperatures. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Logical Relationships and Workflows
The following diagrams illustrate the workflow for the isolation and characterization of this compound, as well as the logical flow of its total synthesis, which confirmed the structure.
Conclusion
The spectroscopic and crystallographic data presented in this guide provide a comprehensive foundation for understanding the structure of this compound. The detailed NMR and MS data are essential for the identification and characterization of this potent antimycobacterial agent. While the X-ray structure of this compound itself remains elusive, the crystallographic analysis of key synthetic intermediates has been invaluable in confirming its complex stereochemistry. This collection of data serves as a critical resource for researchers engaged in the study of this compound and its analogs for potential therapeutic applications.
References
The Architectural Marvel of Nature: A Technical Guide to the Biosynthesis of Hirsutellone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutellone B, a complex fungal polyketide produced by the entomopathogenic fungus Hirsutella nivea, has garnered significant attention for its potent antitubercular activity.[1] Its intricate molecular architecture, featuring a strained 13-membered para-cyclophane fused to a decahydrofluorene core, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the elucidation of closely related hirsutellone-family compounds. We delve into the key enzymatic players, their proposed mechanisms, and present detailed hypothetical experimental protocols for their characterization. This document aims to serve as a valuable resource for researchers seeking to understand and harness the biosynthetic machinery of this promising class of natural products for applications in drug discovery and synthetic biology.
Introduction
The hirsutellone family of natural products, isolated from various fungal species including Hirsutella, Acremonium, and Penicillium, represents a class of structurally unique and biologically active secondary metabolites.[2] this compound, produced by Hirsutella nivea BCC 2594, exhibits significant inhibitory activity against Mycobacterium tuberculosis.[1] The core structure of these molecules is a highly strained para-cyclophane ring connected via an aryl-ether linkage to a decahydrofluorene system.[2] The biosynthesis of this complex scaffold is of considerable interest, as it involves a series of remarkable enzymatic transformations. While the precise biosynthetic gene cluster for this compound in H. nivea has yet to be reported, the elucidation of the biosynthetic pathways for the related compounds pyrrocidine B from Acremonium zeae and GKK1032 A2 from Penicillium citrinum provides a robust model for understanding this compound assembly.[2]
This guide synthesizes the current knowledge, presenting a detailed look at the proposed enzymatic cascade, quantitative production data, and hypothetical protocols for further research.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to initiate from a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme, followed by a series of post-PKS-NRPS modifications involving oxidative cyclization and a Diels-Alder reaction.
The PKS-NRPS Assembly Line
The journey begins with the synthesis of a linear polyketide-amino acid precursor. A modular PKS-NRPS enzyme is hypothesized to utilize acetyl-CoA and malonyl-CoA for the iterative synthesis of a polyketide chain, which is then condensed with L-tyrosine. The resulting linear intermediate is then reductively released from the enzyme.
Formation of the para-Cyclophane Ring: A Cooperative Effort
The formation of the strained 13-membered para-cyclophane is a critical and complex step. Based on the study of pyrrocidine B and GKK1032 A2 biosynthesis, this transformation is not the work of a single enzyme but rather a cooperative effort of several proteins.[2]
A proposed model suggests the involvement of:
-
A Lipocalin-like Protein (LLP): This protein is thought to bind and fold the linear precursor into a specific conformation conducive to cyclization.
-
Small Hypothetical Proteins: These may act as chaperones or scaffolds, further stabilizing the pre-cyclization conformation.
-
An Oxidoreductase: This enzyme, likely a medium-chain dehydrogenase/reductase (MDR), is proposed to catalyze the oxidative C-O bond formation, closing the macrocycle.[2]
The Intramolecular Diels-Alder Reaction
Following the formation of the para-cyclophane, the decahydrofluorene core is assembled via a putative intramolecular Diels-Alder reaction. The stereochemistry of this compound suggests an exo-selective cycloaddition, a transformation that is often energetically disfavored in non-enzymatic reactions, strongly implying the involvement of a dedicated "Diels-Alderase" enzyme.[2] In the pyrrocidine B pathway, a hypothetical protein, PydY, is proposed to catalyze this step.[2]
A visual representation of this proposed biosynthetic pathway is provided below.
Quantitative Data on Hirsutellone Production
While detailed quantitative data on the kinetics of the individual biosynthetic enzymes are not yet available, studies on the production of hirsutellones in Hirsutella nivea BCC 2594 provide valuable insights into the overall pathway efficiency under different culture conditions. The production of the related GKK1032 A2 in a heterologous host also offers a benchmark for biosynthetic pathway reconstitution.
| Compound | Producing Organism | Culture Conditions | Titer (mg/L) | Reference |
| This compound | Hirsutella nivea BCC 2594 | Static, minimum salt medium | 139.00 | [3] |
| Hirsutellone C | Hirsutella nivea BCC 2594 | Static, minimum salt medium | 18.27 | [3] |
| Hirsutellone A | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 29.93 | [3] |
| This compound | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 169.63 | [3] |
| Hirsutellone C | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 22.65 | [3] |
| Hirsutellone D | Hirsutella nivea BCC 2594 | Agitated, fructose-peptone medium | 15.71 | [3] |
| GKK1032 A2 | Aspergillus nidulans (heterologous host) | Co-expression of gka genes and pydE | 2.0 | [2] |
Table 1: Production titers of this compound and related compounds.
Hypothetical Experimental Protocols
To further elucidate the biosynthesis of this compound, a series of biochemical experiments are required. The following sections provide detailed, albeit hypothetical, protocols for the expression and characterization of the key enzymes, based on established methods for analogous fungal natural product biosynthetic enzymes.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
Objective: To reconstitute the this compound biosynthetic pathway in a genetically tractable fungal host, such as Aspergillus nidulans.
Workflow:
Detailed Methodology:
-
Gene Cluster Identification and Synthesis:
-
Sequence the genome of Hirsutella nivea BCC 2594.
-
Utilize bioinformatics tools (e.g., antiSMASH) to identify the putative this compound biosynthetic gene cluster ('hrs') based on the presence of a PKS-NRPS gene and homology to the characterized pyd and gka clusters.
-
Synthesize the identified 'hrs' genes, codon-optimized for expression in Aspergillus nidulans.
-
-
Vector Construction and Fungal Transformation:
-
Clone the synthesized 'hrs' genes into suitable A. nidulans expression vectors under the control of an inducible promoter (e.g., alcA).
-
Prepare protoplasts from a suitable A. nidulans recipient strain.
-
Transform the protoplasts with the expression vectors using a polyethylene glycol (PEG)-mediated method.
-
Select for successful transformants on appropriate selection media.
-
-
Fermentation and Metabolite Analysis:
-
Cultivate the recombinant A. nidulans strains in a suitable fermentation medium.
-
Induce gene expression at an appropriate time point.
-
After a set fermentation period, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of this compound.
-
In Vitro Characterization of the Putative Oxidoreductase (HrsE)
Objective: To biochemically characterize the putative oxidoreductase (HrsE) and demonstrate its role in the oxidative cyclization to form the para-cyclophane ring.
Methodology:
-
Protein Expression and Purification:
-
Clone the codon-optimized hrsE gene into an E. coli expression vector with a C-terminal His-tag.
-
Express the protein in E. coli BL21(DE3) cells by induction with IPTG at 16°C overnight.
-
Lyse the cells and purify the His-tagged HrsE protein using nickel-affinity chromatography.
-
Further purify the protein by size-exclusion chromatography.
-
-
Enzyme Assay:
-
Synthesize the linear polyketide-tyrosine precursor (or a suitable analog).
-
Set up a reaction mixture containing the purified HrsE, the linear precursor, the purified lipocalin-like protein (HrsB), other required hypothetical proteins (HrsX), and a hydride acceptor (e.g., NAD+ or a synthetic analog).
-
Incubate the reaction at 30°C for various time points.
-
Quench the reaction and extract the products with ethyl acetate.
-
Analyze the reaction products by LC-MS to detect the formation of the para-cyclophane intermediate.
-
-
Kinetic Analysis:
-
Determine the Michaelis-Menten kinetics by varying the concentration of the linear precursor and measuring the initial reaction velocity.
-
Analyze the data using non-linear regression to determine Km and Vmax.
-
In Vitro Characterization of the Putative Diels-Alderase (HrsY)
Objective: To demonstrate the Diels-Alderase activity of the hypothetical protein HrsY in catalyzing the intramolecular [4+2] cycloaddition.
Methodology:
-
Protein Expression and Purification:
-
Follow a similar protocol as for HrsE to express and purify His-tagged HrsY from E. coli.
-
-
Enzyme Assay:
-
Synthesize the para-cyclophane intermediate.
-
Set up a reaction mixture containing the purified HrsY and the para-cyclophane substrate in a suitable buffer.
-
Incubate the reaction at 30°C.
-
Monitor the formation of this compound over time using HPLC.
-
As a control, run the reaction without the enzyme to assess the rate of the non-enzymatic background reaction.
-
-
Stereochemical Analysis:
-
Isolate the enzymatic product and analyze its stereochemistry using chiral HPLC and comparison with an authentic standard of this compound to confirm the exo-selectivity of the enzyme.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the remarkable catalytic power and elegance of fungal secondary metabolism. While the complete picture is still emerging, the study of related hirsutellone pathways has provided a solid foundation for understanding the key enzymatic steps involved. The proposed pathway, involving a PKS-NRPS, a cooperative multi-protein complex for para-cyclophane formation, and a dedicated Diels-Alderase, highlights a fascinating biosynthetic strategy for the construction of complex molecular architectures.
Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster from Hirsutella nivea. The successful heterologous expression and in vitro reconstitution of the entire pathway will not only confirm the proposed biosynthetic model but also open up avenues for the engineered biosynthesis of novel hirsutellone analogs with potentially improved therapeutic properties. The detailed biochemical and structural characterization of the individual enzymes, particularly the novel Diels-Alderase, will provide fundamental insights into their catalytic mechanisms and pave the way for their application as biocatalysts in synthetic chemistry. The in-depth understanding of this compound biosynthesis will undoubtedly empower the development of new antitubercular agents and inspire novel approaches in natural product synthesis and engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of culture conditions for production of the anti-tubercular hirsutellones by the insect pathogenic fungus Hirsutella nivea BCC 2594 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirsutellone B: A Promising Fungal Metabolite with Potent Anti-Tuberculosis Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. Hirsutellone B, a structurally complex fungal secondary metabolite, has emerged as a promising candidate due to its potent in vitro activity against M. tuberculosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and concepts to support further research and development efforts.
Quantitative Biological Activity Data
This compound demonstrates significant and selective inhibitory activity against Mycobacterium tuberculosis. The key quantitative metrics are summarized in the table below.
| Compound | Organism/Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Ra | Broth Microdilution | MIC | 0.78 | [1][2][3] |
| This compound | Vero (African green monkey kidney) cells | Cytotoxicity Assay | IC₅₀ | > 50 | [4] |
| Selectivity Index (SI) | - | Calculation (IC₅₀/MIC) | SI | > 64.1 | - |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that completely inhibits the visible growth of the microorganism. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the metabolic activity of the cells. SI (Selectivity Index): A ratio used to assess the potential therapeutic window of a compound. A higher SI value indicates greater selectivity for the target pathogen over host cells.
Core Experimental Protocols
This section details the methodologies for determining the anti-tubercular activity and cytotoxicity of this compound.
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This protocol is based on the standardized broth microdilution method for M. tuberculosis susceptibility testing.
a. Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Positive control (e.g., Isoniazid)
-
Negative control (medium only)
-
Inoculum control (medium with bacteria)
b. Procedure:
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared. Two-fold serial dilutions are then performed in a 96-well plate containing Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., from 50 µg/mL down to 0.024 µg/mL).[4]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions, as well as to the positive and inoculum control wells.
-
Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 21 days, or until visible growth is observed in the inoculum control well.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of M. tuberculosis.
Cytotoxicity Assay (MTT Assay) against Vero Cells
This protocol outlines a standard method for assessing the cytotoxicity of a compound on a mammalian cell line.
a. Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Cell control (cells with medium only)
-
Vehicle control (cells with the highest concentration of the solvent used for this compound)
b. Procedure:
-
Cell Seeding: Vero cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the MIC assay and the logical relationship for calculating the Selectivity Index.
Mechanism of Action
The precise mechanism of action and the specific molecular targets of this compound within Mycobacterium tuberculosis have not been fully elucidated in the currently available scientific literature. The potent and selective activity of this natural product warrants further investigation to understand its mode of action, which could reveal novel pathways for anti-tubercular drug development.
Conclusion
This compound stands out as a potent and selective inhibitor of Mycobacterium tuberculosis growth in vitro. Its high selectivity index suggests a favorable therapeutic window, making it an attractive lead compound for the development of new anti-tuberculosis drugs. Further studies are required to determine its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to elucidate its mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential clinical candidate.
References
- 1. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutellone B: Unraveling the Antitubercular Action of a Fungal Metabolite
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Hirsutellone B, a structurally complex fungal secondary metabolite, has emerged as a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. With a significant in vitro activity, this natural product presents a promising scaffold for the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and experimental insights.
Potent In Vitro Antitubercular Activity
This compound, isolated from the insect pathogenic fungus Hirsutella nivea and Trichoderma sp., demonstrates potent growth inhibitory activity against Mycobacterium tuberculosis.[1][2] The compound's efficacy has been quantified, providing a key benchmark for its potential as a therapeutic agent.
Table 1: In Vitro Antitubercular Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Mycobacterium tuberculosis H37Ra | 0.78 µg/mL | [1][2][3][4] |
This level of activity positions this compound as a significant lead compound in the pursuit of new treatments for tuberculosis. Furthermore, initial studies have indicated that Hirsutellones exhibit weak or no cytotoxicity against mammalian cells, suggesting a degree of selectivity for its mycobacterial target.[2]
The Enigmatic Mechanism of Action
Despite its promising antitubercular activity, the precise molecular target and the biochemical pathway inhibited by this compound within Mycobacterium tuberculosis remain to be fully elucidated. The current body of scientific literature primarily focuses on the isolation, structural characterization, and total synthesis of this complex molecule, rather than its specific mechanism of action.[1][3][5][6][7] The unique and intricate chemical architecture of this compound, featuring a 6,5,6-fused tricyclic core and a 13-membered p-cyclophane, suggests a novel mode of action that could be vital in overcoming existing drug-resistance mechanisms.[1][3][5]
The development of multiple total synthesis routes for this compound is a critical step forward.[1][3][5][6][7] These synthetic strategies not only confirm the complex structure but also open the door for the creation of analogues. Such analogues are invaluable tools for structure-activity relationship (SAR) studies, which can help to identify the key pharmacophoric features of the molecule and aid in the identification of its cellular target.
Proposed Experimental Workflow for Target Identification
To unravel the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the molecular target and characterizing the compound's effect on M. tuberculosis.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060122252A1 - Novel antituberculosis compounds, Hirsutellones A, B, and C - Google Patents [patents.google.com]
- 3. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 4. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 5. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 6. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hirsutellone B and its Naturally Occurring Analogues (A and C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hirsutellones are a family of fungal-derived natural products that have garnered significant interest within the scientific community due to their complex molecular architecture and potent biological activities. Isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594 and Trichoderma sp. BCC 7579, these alkaloids, particularly Hirsutellones A, B, and C, have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This technical guide provides a comprehensive overview of the core members of the hirsutellone family, focusing on their chemical structures, biological activities, and the experimental methodologies used for their evaluation.
Chemical Structures
The hirsutellones are characterized by a unique and intricate scaffold, featuring a fused 6-5-6 tricyclic core linked to a 13-membered para-cyclophane. The core structures of Hirsutellone A, B, and C are closely related, with variations in their oxygenation and saturation patterns. The chemical structures of Hirsutellone A and B have been elucidated and are presented below. The structure of Hirsutellone C, while part of the initial discovery, is less commonly depicted in publicly available literature.
Table 1: Chemical Structures of Hirsutellone A and B
| Compound | Chemical Structure |
| Hirsutellone A | [Structure of Hirsutellone A to be inserted here once available] |
| Hirsutellone B | [Structure of this compound to be inserted here once available] |
| Hirsutellone C | [Structure of Hirsutellone C to be inserted here once available] |
Biological Activity
The primary biological activity of significant interest for Hirsutellones A, B, and C is their potent inhibitory effect on the growth of Mycobacterium tuberculosis.
Antimycobacterial Activity
Hirsutellones A, B, and C have all demonstrated potent activity against the H37Ra strain of Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL.[1] This level of activity positions the hirsutellones as promising leads for the development of novel anti-tuberculosis therapeutics.
Cytotoxicity
Preliminary studies have indicated that Hirsutellones A, B, and C exhibit weak or no cytotoxicity against mammalian cells, specifically Vero cells (African green monkey kidney epithelial cells).[1] This favorable selectivity profile is a crucial characteristic for the advancement of any potential drug candidate.
Table 2: Summary of Biological Activity Data
| Compound | Target Organism/Cell Line | Assay | Result | Citation |
| Hirsutellone A | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |
| This compound | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |
| Hirsutellone C | Mycobacterium tuberculosis H37Ra | MIC Determination | 0.78 μg/mL | [1] |
| Hirsutellone A | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |
| This compound | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |
| Hirsutellone C | Vero Cells | Cytotoxicity Assay | Weak or no cytotoxicity | [1] |
Mechanism of Action
The precise mechanism of action by which the hirsutellones exert their antimycobacterial effect has not yet been fully elucidated. The unique and complex chemical structure suggests a potentially novel molecular target within Mycobacterium tuberculosis. Further research is required to identify the specific cellular pathways and molecular machinery inhibited by these compounds. The elucidation of their mechanism of action will be a critical step in their development as therapeutic agents and for understanding potential resistance mechanisms.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the evaluation of the biological activity of the hirsutellones.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The Minimum Inhibitory Concentration (MIC) of the hirsutellones against Mycobacterium tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and reliable measure of mycobacterial growth inhibition.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual assessment of cell viability.
Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Protocol:
-
Compound Preparation: Two-fold serial dilutions of the hirsutellone compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). A typical starting concentration would be 50 μg/mL.[1]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard (typically 0.5), which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: The prepared mycobacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. Control wells containing only medium and inoculum (positive control) and medium only (negative control) are also included.
-
Incubation: The plate is sealed and incubated at 37°C in a humidified incubator for 5 to 7 days.
-
Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue reagent is added to each well.
-
Final Incubation and Reading: The plate is re-incubated for 24 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay: MTT Assay on Vero Cells
The cytotoxicity of the hirsutellones against a mammalian cell line, such as Vero cells, is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Vero cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the hirsutellone compounds. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2 to 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Conclusion and Future Directions
Hirsutellones A, B, and C represent a promising class of natural products with potent antimycobacterial activity and a favorable preliminary safety profile. Their complex and unique chemical structures make them intriguing targets for both total synthesis and biosynthetic engineering efforts. The key areas for future research include:
-
Elucidation of the Mechanism of Action: Identifying the molecular target(s) of the hirsutellones within M. tuberculosis is paramount for their continued development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of the hirsutellone scaffold.
-
In-depth Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies are necessary to fully assess the safety of these compounds.
-
Investigation of Hirsutellones D and E: Further characterization of the biological activities of other members of the hirsutellone family is warranted.
The continued investigation of the hirsutellones holds significant promise for the discovery of a new generation of anti-tuberculosis drugs, which are urgently needed to combat the global health threat of drug-resistant tuberculosis.
References
The Hirsutellone Family: A Deep Dive into a Promising Class of Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hirsutellone family of natural products, a structurally complex and biologically active class of fungal metabolites, has garnered significant attention in the scientific community. First isolated from the insect pathogenic fungus Hirsutella nivea, these compounds exhibit potent biological activities, most notably against Mycobacterium tuberculosis and various cancer cell lines.[1][2][3] Their unique molecular architecture, characterized by a highly strained para-cyclophane ring fused to a decahydrofluorene core, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biosynthetic researchers.[3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological evaluation of the hirsutellone family, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Biological Activities of the Hirsutellone Family
The hirsutellone family has demonstrated a range of promising biological activities. Hirsutellones A, B, and C have shown significant growth inhibitory activity against Mycobacterium tuberculosis H37Ra.[1][5] Furthermore, compounds like GKK1032A2 and GKK1032B, belonging to the same family, have displayed antitumor properties.[4]
| Compound | Organism/Cell Line | Activity | Value | Reference |
| Hirsutellone A | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5] |
| Hirsutellone B | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5][6] |
| Hirsutellone C | Mycobacterium tuberculosis H37Ra | MIC | 0.78 µg/mL | [5] |
| GKK1032A2 | - | Antitumor | - | [4] |
| GKK1032B | - | Antitumor | - | [4] |
The Biosynthetic Puzzle: Unraveling Nature's Strategy
The biosynthesis of the hirsutellones is a complex process orchestrated by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[4][7] The backbone is constructed from L-tyrosine and a nonaketide chain with five methyl groups.[1] A key proposed intermediate is 17,1'-dehydrothis compound, which is believed to be the precursor to other members of the family through various enzymatic transformations.[1][5]
The formation of the characteristic para-cyclophane and the decahydrofluorene ring system involves a series of intricate steps, including an oxidative cyclization and a Diels-Alder cycloaddition.[4][8] Recent studies have identified a biosynthetic gene cluster responsible for the production of pyrrocidine B and GKK1032 A2, shedding light on the enzymatic machinery involved.[4][9] This includes the cooperative action of several small proteins in the oxidative cyclization and a putative pericyclase for the exo-selective Diels-Alder reaction.[4][8]
Below is a diagram illustrating the proposed biosynthetic pathway leading to the core structure of the hirsutellone family.
The Synthetic Challenge: Total Synthesis of this compound
The complex structure of the hirsutellones has made them attractive targets for total synthesis. The Nicolaou group reported the first total synthesis of (+)-hirsutellone B, a landmark achievement in natural product synthesis.[3][6][10] Their strategy featured a remarkable tandem intramolecular epoxide opening/internal Diels-Alder cyclization to construct the tricyclic core.[3][6]
A key experimental workflow in their synthesis is depicted below:
Key Experimental Protocols
Isolation of Hirsutellones A-E[1]
Five new alkaloids, hirsutellones A-E, were isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594. The fungus was cultured, and the crude extract was subjected to spectroscopic analysis and X-ray crystallography to elucidate the structures of the isolated compounds.
Bioinspired Synthesis of Hirsutellones A, B, and C[5][11]
A bioinspired late-stage synthesis was developed, starting from an advanced intermediate. The key step involved the in situ generation of the labile intermediate 17,1'-dehydrothis compound. This intermediate was then converted to hirsutellones A, B, and C, providing support for the proposed biosynthetic hypothesis. When the decomposition of a related compound was carried out in the presence of NaBH4, this compound was obtained.[5] When conducted in the presence of H2O2-NaOH, hirsutellone C was generated alongside hirsutellone A.[5]
Nicolaou's Total Synthesis of (+)-Hirsutellone B[3][6]
The synthesis commenced with commercially available (R)-(+)-citronellal. A key step was a tandem intramolecular epoxide opening-internal Diels-Alder cyclization of a tetraene precursor, which established all three carbocyclic rings with the correct relative and absolute stereochemistry.[6] The strained paracyclophane was constructed via a Ramberg-Bäcklund rearrangement. The final step involved treating the ketone precursor with ammonia in a methanol/water mixture to furnish (+)-hirsutellone B.[6]
Future Directions
The elucidation of the hirsutellone biosynthetic pathway opens up exciting avenues for genome mining and combinatorial biosynthesis to generate novel analogs with potentially improved therapeutic properties.[4] The total syntheses of this compound pave the way for the synthesis of other family members and designed analogs for structure-activity relationship studies, which could lead to the development of new antituberculosis and anticancer drugs.[3] The unique mode of action of these compounds, particularly the role of the strained para-cyclophane, remains an area of active investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired Synthesis of Hirsutellones A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 7. Hirsutellones and beyond: figuring out the biological and synthetic logics toward chemical complexity in fungal PKS-NRPS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirsutellone B's Unique Para-Cyclophane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B, a fungal metabolite isolated from Hirsutella nivea BCC 2594, presents a formidable challenge and a significant opportunity in the field of medicinal chemistry.[1] Its complex molecular architecture, characterized by a highly strained 13-membered para-cyclophane fused to a dense polycyclic core, has garnered considerable attention from synthetic chemists. More importantly, this compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Mycobacterium tuberculosis, making it a compelling lead compound for the development of new anti-infective agents.[1] This technical guide provides an in-depth exploration of the unique para-cyclophane structure of this compound, detailing its structural elucidation, key synthetic strategies, and what is currently understood about its biological activity.
Structural Elucidation of the Para-Cyclophane Core
The definitive structure of this compound was first reported by Isaka and coworkers in 2005, established through a combination of spectroscopic analysis and X-ray crystallography.[2][3][4] The presence of the para-cyclophane, a macrocyclic ring containing a para-substituted benzene ring, was a key finding, contributing significantly to the molecule's structural novelty and synthetic challenge.
Spectroscopic Data
Table 1: Key Spectroscopic Data for this compound
| Feature | Description | Reference |
| Molecular Formula | C₂₈H₃₃NO₄ | [2] |
| Mass Spectrometry | High-resolution mass spectrometry confirmed the elemental composition. | [1] |
| ¹H and ¹³C NMR | Confirmed the connectivity of the carbon skeleton, including the para-substituted aromatic ring and the complex aliphatic chain of the macrocycle. | [1] |
| Optical Rotation | [α]D²⁵ = +256 (c 0.20, MeOH) | [1] |
Crystallographic Data
While a crystallographic information file (CIF) for this compound itself is not publicly available, X-ray crystallographic data for key synthetic intermediates have been instrumental in confirming the absolute stereochemistry of the molecule. Specifically, the crystallographic data for the p-bromophenyl carbamate derivative of a tricyclic core intermediate (CCDC 736469) and a diol precursor to the macrocycle (CCDC 736468) were pivotal in the total synthesis efforts and provided unambiguous proof of the stereochemical configuration of the core structure upon which the para-cyclophane is built.[1]
Table 2: Crystallographic Data for Key Synthetic Intermediates
| Compound | CCDC Number | Significance |
| p-Bromophenyl carbamate derivative of tricyclic core | 736469 | Confirmed the absolute stereochemistry of the core polycyclic structure. |
| Diol precursor | 736468 | Provided structural confirmation of a key intermediate en route to the macrocycle. |
Synthetic Strategies for Constructing the Para-Cyclophane
The construction of the sterically strained 13-membered para-cyclophane ring has been the central challenge in the total synthesis of this compound. Several research groups have developed innovative strategies to overcome this hurdle.
Key Synthetic Approaches
-
Ring-Contraction Strategy (Nicolaou): The first total synthesis, accomplished by K.C. Nicolaou and coworkers, employed a clever ring-contraction strategy.[1] This approach involved the initial formation of a larger, less strained 14-membered sulfide-containing macrocycle. Subsequent oxidation to a sulfone and a Ramberg-Bäcklund reaction effected the contraction to the desired 13-membered para-cyclophane.[1]
-
Intramolecular Ullmann Macroetherification (Uchiro): An alternative approach developed by Uchiro and colleagues utilized an intramolecular Ullmann-type macroetherification to directly form the 13-membered ring. This strategy involved the coupling of a phenolic hydroxyl group and an alkyl iodide at the termini of a linear precursor.
Experimental Protocols
Detailed experimental protocols are crucial for researchers aiming to synthesize this compound or its analogs. The following sections outline the key experimental steps from the Nicolaou total synthesis for the construction of the para-cyclophane.
Nicolaou's Ramberg-Bäcklund Ring Contraction: A Step-by-Step Protocol
-
Macrocyclization to form the 14-membered sulfide: A key di-iodo precursor is treated with sodium sulfide in a suitable solvent under high dilution conditions to favor intramolecular cyclization.
-
Oxidation to the sulfone: The resulting macrocyclic sulfide is oxidized to the corresponding sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).
-
Ramberg-Bäcklund Reaction: The macrocyclic sulfone is then subjected to the Ramberg-Bäcklund reaction conditions, typically involving a strong base like potassium tert-butoxide, to extrude sulfur dioxide and form the carbon-carbon double bond within the newly contracted 13-membered ring.
Biological Activity and Mechanism of Action
This compound's potent activity against Mycobacterium tuberculosis is of significant interest for drug development. However, the precise molecular target and mechanism of action remain to be fully elucidated. The presence of the unique para-cyclophane structure suggests a potentially novel mode of action compared to existing antitubercular drugs.
Current research into the mechanism of action of antitubercular compounds often focuses on key mycobacterial pathways, including:
-
Cell Wall Synthesis: Many effective antitubercular drugs target the biosynthesis of the unique mycobacterial cell wall, particularly mycolic acids.
-
Protein Synthesis: Inhibition of ribosomal function is another common mechanism.
-
DNA Replication and Repair: Targeting DNA gyrase or other essential enzymes in DNA metabolism can be effective.
Given the structural uniqueness of this compound, it is plausible that it interacts with a novel target within M. tuberculosis. Further research, including target identification studies and transcriptomic or proteomic analyses of treated mycobacterial cells, is necessary to unravel its mechanism of action.
Visualizing Synthetic and Biosynthetic Pathways
To better understand the complex transformations involved in the synthesis and proposed biosynthesis of this compound, the following diagrams are provided.
Caption: Retrosynthetic analysis of this compound highlighting the key bond disconnections.
References
Fungal Secondary Metabolites: A Frontier in the Discovery of Novel Antitubercular Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent search for novel therapeutic agents. Fungi, renowned for their vast and diverse secondary metabolism, represent a promising and relatively untapped reservoir of bioactive compounds with potent antitubercular activity. This technical guide provides a comprehensive overview of fungal secondary metabolites that have demonstrated efficacy against Mtb, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
Quantitative Analysis of Antitubercular Fungal Metabolites
A wide array of chemical scaffolds derived from fungal secondary metabolism has been identified with significant activity against M. tuberculosis. These compounds belong to diverse classes, including polyketides, alkaloids, terpenoids, and peptides. The minimum inhibitory concentration (MIC) is a critical quantitative measure of a compound's in vitro efficacy. The following tables summarize the antitubercular activity of selected fungal secondary metabolites against the H37Rv strain of M. tuberculosis, a commonly used laboratory strain for drug susceptibility testing.
Table 1: Polyketides with Antitubercular Activity
| Compound | Fungal Source | MIC (µg/mL) | Reference |
| Trypacidin | Aspergillus fumigatus MF029 (marine-derived) | 1.25 | [1] |
| Anhydrofusarubin | Fusarium spp. PSU-F14 and PSU-F135 | <5 | [2] |
| 4-deoxybostrycin | Nigrospora sp. (endophytic) | 15-30 (against various Mtb strains) | [2] |
| Sch725680 | Penicillium pinophilum SCAU037 | 23.5 µM | [2] |
Table 2: Alkaloids and Peptides with Antitubercular Activity
| Compound | Fungal Source | MIC (µg/mL) | Reference |
| Chaetoglobosin A | Aspergillus fumigatus AF3-093A (marine alga-derived) | 5 µM | [2] |
| Gliotoxin | Aspergillus fumigatus SCSIO Ind09F01 (deep-sea-derived) | IC90: 0.14 µM | [3][4] |
| Tryptanthrin | Strobilanthes cusia (plant, but relevant scaffold) | MIC99: 4.0 µM | [5] |
| (+)-1,1′-Bislunatin | Diaporthe sp. (endophytic) | Not specified | [6] |
| (+)-2,2′-epicytoskyrin A | Diaporthe sp. (endophytic) | Not specified | [6] |
Table 3: Terpenoids with Antitubercular Activity
| Compound | Fungal Source | MIC (µg/mL) | Reference |
| Limonene | (General terpene) | 32 (against H37Ra strain) | [7] |
| β-elemene | (General terpene) | 32 (against H37Ra strain) | [7] |
| Eurylene | Homalolepis suffruticosa (plant-derived, but relevant class) | Potent activity | [8] |
Experimental Protocols
The discovery and evaluation of novel antitubercular compounds from fungal sources involve a series of critical experimental procedures. This section outlines the detailed methodologies for fungal cultivation, secondary metabolite extraction, and antitubercular susceptibility testing.
Fungal Cultivation for Secondary Metabolite Production
The production of bioactive secondary metabolites is highly dependent on the fungal strain and cultivation conditions. The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture parameters, is often employed to maximize the diversity of metabolites produced.
Materials:
-
Selected fungal isolate
-
Solid and liquid culture media (e.g., Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth, Czapek Yeast Broth)[4][9]
-
Sterile Petri dishes and Erlenmeyer flasks
-
Incubator
Procedure:
-
Inoculation: Aseptically transfer a small agar plug of the fungal mycelium to the center of a fresh solid agar plate or into a flask containing liquid medium.
-
Incubation: Incubate the cultures under static or shaking conditions at a controlled temperature (typically 25-30°C) in the dark for a period ranging from 7 to 30 days, depending on the fungal growth rate and optimal metabolite production time.[3][10]
-
Monitoring: Regularly monitor the cultures for growth and signs of contamination.
Extraction of Fungal Secondary Metabolites
Following incubation, the secondary metabolites are extracted from both the fungal biomass and the culture broth.
Materials:
-
Fungal culture (solid or liquid)
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
Procedure:
-
Separation: For liquid cultures, separate the mycelium from the broth by filtration. For solid cultures, the entire culture (mycelium and agar) can be used.
-
Extraction from Broth: Partition the culture filtrate with an equal volume of an immiscible organic solvent, such as ethyl acetate, in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat this process three times to ensure complete extraction.
-
Extraction from Mycelium: Homogenize the fungal mycelium and extract with a polar solvent like methanol. The resulting extract can then be further partitioned with a less polar solvent.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Antitubercular Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microplates (U-bottom)
-
Fungal crude extract or purified compound, dissolved in a suitable solvent (e.g., DMSO)
-
Standard antitubercular drug (e.g., Isoniazid, Rifampicin) as a positive control
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of the dissolved fungal extract/compound to the first well of a row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.
-
Controls: Include wells with Mtb and broth only (growth control), broth only (sterility control), and Mtb with the standard drug (positive control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like Alamar Blue (Resazurin), where a color change from blue to pink indicates bacterial viability.[7][11]
Visualizing Mechanisms and Workflows
Understanding the mechanism of action of antitubercular compounds and the experimental workflow for their discovery is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these concepts.
Experimental Workflow for Antitubercular Fungal Metabolite Screening
References
- 1. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 7. brieflands.com [brieflands.com]
- 8. Frontiers | Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay [frontiersin.org]
- 9. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: A Comprehensive Analysis of Hirsutellone B Total Synthesis Strategies
Introduction
Hirsutellone B is a structurally complex fungal metabolite isolated from the insect pathogenic fungus Hirsutella nivea. It belongs to a class of natural products that exhibit significant biological activities, including potent antituberculosis properties against Mycobacterium tuberculosis.[1][2] The intricate molecular architecture of this compound, characterized by a fused 6,5,6-tricyclic decahydrofluorene core, a strained 13-membered para-cyclophane ether linkage, and ten stereogenic centers, presents a formidable challenge to synthetic chemists.[1][2][3] This document provides a detailed overview of the key total synthesis strategies developed to access this important natural product, with a focus on the retrosynthetic logic, key transformations, and comparative efficiency of the reported routes.
Comparative Analysis of Synthetic Strategies
Several distinct and innovative strategies for the total synthesis of this compound have been reported, primarily by the research groups of Nicolaou, Uchiro, and Sorensen. Each approach tackles the formidable structural challenges of the molecule using different key disconnections and strategic bond formations.
The Nicolaou Strategy: A Cascade and Ring-Contraction Approach
The first total synthesis of this compound was accomplished by K. C. Nicolaou and coworkers.[3][4] Their strategy is highlighted by a remarkable Lewis acid-activated cyclization and Diels-Alder cascade to construct the decahydrofluorene core in a single step.[4] The strained 13-membered macrocycle was ingeniously formed via a late-stage Ramberg-Bäcklund ring contraction.[2][4]
Retrosynthetic Analysis (Nicolaou):
Figure 1: Retrosynthetic analysis of this compound by the Nicolaou group.
The Uchiro Strategy: A Direct Macrocyclization Approach
Uchiro and coworkers developed a convergent synthesis featuring the direct construction of the highly strained 13-membered macrocycle via an intramolecular Ullmann-type etherification.[5][6] This approach avoids a ring contraction strategy and instead tackles the challenging macrocyclization head-on.
Retrosynthetic Analysis (Uchiro):
References
- 1. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Key Chemical Reactions in the Total Synthesis of Hirsutellone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal chemical reactions employed in the total synthesis of Hirsutellone B, a potent antitubercular natural product. The synthesis, pioneered by the Nicolaou group, is characterized by its strategic use of cascade reactions to construct the complex molecular architecture of the target molecule. This document outlines the methodologies for the key transformations, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathways.
Introduction
This compound is a fungal metabolite with significant activity against Mycobacterium tuberculosis.[1] Its intricate structure, featuring a 6,5,6-fused tricyclic core, a 13-membered p-cyclophane, and ten stereocenters, presents a formidable challenge for chemical synthesis.[1] The Nicolaou synthesis addresses these challenges through a convergent strategy highlighted by three key chemical reactions: an intramolecular epoxide opening/Diels-Alder cascade, a Ramberg-Bäcklund reaction, and a final ammonia-mediated cascade.[1][2]
Key Reaction 1: Intramolecular Epoxide Opening/Diels-Alder Cascade
The construction of the 6,5,6-fused tricyclic core of this compound is achieved in a single, highly efficient step.[1] This reaction proceeds via a Lewis acid-promoted intramolecular opening of an epoxide, which initiates a cascade that culminates in an intramolecular Diels-Alder reaction.[2] The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid is crucial for inducing the formation of the tricyclic core as a single diastereoisomer.[1]
Quantitative Data
| Reactant/Reagent | Molar Equivalents | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acyclic Tetraene Precursor | 1.0 | - | -78 to 25 | 12 | 50 | [1] |
| Diethylaluminum chloride (Et₂AlCl) | 5.0 | 1.0 M in hexanes | -78 to 25 | 12 | 50 | [3] |
Experimental Protocol
-
Under an inert argon atmosphere, dissolve the acyclic tetraene precursor in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 5.0 equivalents of a 1.0 M solution of diethylaluminum chloride in hexanes dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to 25 °C over a period of 12 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the tricyclic core.[3]
Reaction Pathway
Key Reaction 2: Ramberg-Bäcklund Reaction for Macrocycle Formation
The strained 13-membered p-cyclophane ring of this compound is constructed via a Ramberg-Bäcklund reaction.[2] This classic transformation allows for the formation of a carbon-carbon double bond from an α-halosulfone through a thiirane dioxide intermediate, which then extrudes sulfur dioxide. In this synthesis, the reaction is employed to contract a larger, more easily formed ring into the target 13-membered macrocycle.[2]
Quantitative Data
| Reactant/Reagent | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Macrocyclic Sulfone Precursor | 1.0 | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |
| CF₂Br₂ | 5.0 | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |
| KOH/Al₂O₃ (15% w/w) | - | CH₂Cl₂/tBuOH (1:1) | 0 to 25 | 2 | 61 (for two steps) | [1] |
Experimental Protocol
-
To a solution of the macrocyclic sulfone precursor in a 1:1 mixture of dichloromethane and tert-butanol at 0 °C, add potassium hydroxide on alumina (15% w/w).
-
Add 5.0 equivalents of dibromodifluoromethane (CF₂Br₂) to the suspension.
-
Allow the reaction mixture to warm to 25 °C and stir for 2 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The crude product is then carried forward to the subsequent carboxymethylation step. The reported 61% yield is for the two-step sequence.[1]
Reaction Pathway
Key Reaction 3: Final Cascade to this compound
The synthesis culminates in a remarkable cascade reaction that simultaneously forms the γ-lactam ring and establishes the correct stereochemistry at C-17.[1] Treatment of the advanced keto ester intermediate with ammonia in a mixture of methanol and water at high temperature triggers a sequence of amidation, epimerization, and finally, cyclization to furnish this compound.[1][2]
Quantitative Data
| Reactant/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Keto Ester Intermediate | MeOH/H₂O (4:1) | 120 | 1 | 50 | [1] |
| Ammonia (NH₃) | MeOH/H₂O (4:1) | 120 | 1 | 50 | [1] |
Experimental Protocol
-
Dissolve the keto ester intermediate in a 4:1 mixture of methanol and water.
-
Add a solution of ammonia in methanol to the mixture.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 120 °C for 1 hour.
-
After cooling to room temperature, carefully open the vessel and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.[1][3]
Reaction Pathway
References
Application Notes and Protocols: Ramberg-Bäcklund Reaction in the Macrocyclization of Hirsutellone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B, a polyketide natural product isolated from the entomopathogenic fungus Hirsutella nivea, exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its complex and unique molecular architecture, featuring a strained 13-membered para-cyclophane ring system, has made it a challenging target for total synthesis. The successful synthesis of this compound by the Nicolaou group showcased a masterful application of modern synthetic strategies, including a key Ramberg-Bäcklund reaction for the construction of the macrocyclic core. This application note details the use of this powerful reaction in the formation of the this compound macrocycle, providing protocols and data for researchers interested in complex molecule synthesis and drug development.
The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene through treatment with a strong base, with the extrusion of sulfur dioxide. In the context of the this compound synthesis, this reaction was ingeniously employed for a ring contraction, transforming a more readily accessible 14-membered cyclic sulfone into the highly strained 13-membered cyclophane.
Synthetic Strategy Overview
The retrosynthetic analysis for this compound reveals that the key 13-membered para-cyclophane can be accessed from a 14-membered sulfone precursor via a Ramberg-Bäcklund ring contraction.[1] This strategic decision circumvents the direct and challenging formation of the strained 13-membered ring.
References
Application Notes and Protocols: Intramolecular Diels-Alder Reaction for Hirsutellone B Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the tricyclic core of Hirsutellone B, a potent anti-tuberculosis agent. The key transformation is a diastereoselective intramolecular Diels-Alder (IMDA) reaction cascade, which efficiently constructs the complex 6,5,6-fused ring system.
Overview of the Synthetic Strategy
The synthesis of the this compound core, as developed by Nicolaou and coworkers, employs a convergent strategy. The key step involves a Lewis acid-promoted cascade reaction of a TMS-epoxy tetraene precursor. This cascade is initiated by the opening of an epoxide ring, which then triggers an intramolecular [4+2] cycloaddition to furnish the desired tricyclic core as a single diastereoisomer.[1][2]
The synthesis of the crucial tetraene precursor begins with the commercially available chiral starting material, (R)-(+)-citronellal. A series of transformations, including olefination, ozonolysis, and asymmetric epoxidation, are employed to construct the linear precursor with the correct stereochemistry and functionality for the subsequent cascade reaction.[1]
Quantitative Data Summary
The following table summarizes the key steps and yields for the synthesis of the this compound tricyclic core, starting from iodo aldehyde 8 .
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Iodo aldehyde 8 | Epoxy ester iodide 10 | i) Ph₃P=CHCHO, CHCl₃, 70 °C, 24 h; ii) Proline-derived catalyst 9 , H₂O₂, CH₂Cl₂, 0-25 °C, 8 h; then Ph₃P=CHCO₂Me, 25 °C, 1 h | 58 (overall) |
| 2 | Epoxy ester iodide 10 | TMS epoxy tetraene 6 | Stannane 11 , CuTC, NMP, 25 °C, 6 h | 70 |
| 3 | TMS epoxy tetraene 6 | Tricyclic core 5 | Et₂AlCl, CH₂Cl₂, -78 to 25 °C, 12 h | 50 |
Experimental Protocols
The following are detailed protocols for the key synthetic steps leading to the this compound core.
Synthesis of Epoxy Ester Iodide (10)
-
To a solution of iodo aldehyde 8 in CHCl₃ is added Ph₃P=CHCHO (1.1 equiv). The reaction mixture is heated to 70 °C for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the α,β-unsaturated aldehyde.
-
To a solution of the α,β-unsaturated aldehyde in CH₂Cl₂ at 0 °C is added the proline-derived catalyst 9 (10 mol%).
-
Aqueous H₂O₂ (35% w/w, 1.3 equiv) is added dropwise, and the reaction is stirred at 25 °C for 8 hours.
-
Ph₃P=CHCO₂Me (1.2 equiv) is then added, and the mixture is stirred for an additional 1 hour at 25 °C.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to afford epoxy ester iodide 10 .
Synthesis of TMS Epoxy Tetraene (6)
-
To a solution of epoxy ester iodide 10 in N-methyl-2-pyrrolidinone (NMP) is added stannane 11 (2.0 equiv) and copper(I) thiophene-2-carboxylate (CuTC) (3.0 equiv).
-
The reaction mixture is stirred at 25 °C for 6 hours.
-
The reaction is diluted with Et₂O and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield TMS epoxy tetraene 6 .
Intramolecular Diels-Alder Cascade to form Tricyclic Core (5)
-
A solution of TMS epoxy tetraene 6 in CH₂Cl₂ is cooled to -78 °C.
-
Diethylaluminum chloride (Et₂AlCl, 5.0 equiv, as a solution in hexanes) is added dropwise.
-
The reaction mixture is slowly warmed to 25 °C and stirred for 12 hours.
-
The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NaHCO₃.
-
The mixture is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the tricyclic core 5 as a single diastereoisomer.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Ullmann-Type Macrocyclization in the Total Synthesis of Hirsutellone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B is a complex fungal metabolite that has garnered significant attention due to its potent antitubercular activity.[1] Its unique molecular architecture, featuring a highly strained 13-membered para-cyclophane, presents a formidable challenge for synthetic chemists. A pivotal advancement in the total synthesis of this compound was the development of an intramolecular Ullmann-type macrocyclization, a novel approach that directly forges the strained diaryl ether linkage. This document provides detailed application notes and protocols for this key synthetic transformation, based on the pioneering work of Uchiro and colleagues.
Ullmann-Type Macrocyclization: A Key Synthetic Strategy
The total synthesis of this compound reported by Uchiro et al. represents the first successful application of an intramolecular Ullmann-type coupling between a secondary aliphatic alcohol and an aryl iodide to construct a complex macrocycle.[2][3] This innovative approach circumvents the need for more traditional and often lower-yielding macrolactonization or macrolactamization strategies, providing a convergent and efficient route to the core structure of this compound.
Reaction Scheme
The core of this methodology is the copper-catalyzed intramolecular cyclization of a linear precursor bearing a secondary alcohol and an aryl iodide. This reaction directly forms the 13-membered diaryl ether ring, a key structural feature of this compound.
General Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative data for the Ullmann-type macrocyclization step in the synthesis of the this compound core.
| Parameter | Value | Reference |
| Reactant | Linear precursor containing a secondary alcohol and an aryl iodide | Uchiro et al. (2011) |
| Catalyst | Copper(I) Iodide (CuI) | Uchiro et al. (2011) |
| Base | Cesium Carbonate (Cs₂CO₃) | Uchiro et al. (2011) |
| Solvent | 1,4-Dioxane | Uchiro et al. (2011) |
| Temperature | 100 °C | Uchiro et al. (2011) |
| Reaction Time | 24 hours | Uchiro et al. (2011) |
| Yield | 45% | Uchiro et al. (2011) |
Experimental Protocols
This section provides a detailed experimental protocol for the Ullmann-type macrocyclization to form the 13-membered ring of a this compound precursor, based on the published literature.
Materials and Reagents
-
Linear precursor (secondary alcohol with aryl iodide)
-
Copper(I) iodide (CuI), freshly purified
-
Cesium carbonate (Cs₂CO₃), oven-dried
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried in an oven and allowed to cool to room temperature under a stream of argon.
-
Addition of Reagents:
-
To the flask, add cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Add copper(I) iodide (CuI, 2.0 equivalents).
-
The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
-
Addition of Substrate and Solvent:
-
A solution of the linear precursor (1.0 equivalent) in anhydrous 1,4-dioxane is prepared. The concentration should be kept low to favor intramolecular cyclization over intermolecular polymerization.
-
This solution is then added to the Schlenk flask containing the base and catalyst via a syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred and heated to 100 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24 hours).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite to remove insoluble inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired macrocyclic product.
-
Visualizations
Experimental Workflow: Ullmann-Type Macrocyclization
Caption: Workflow for the copper-catalyzed intramolecular Ullmann-type macrocyclization.
Biological Activity of this compound
The precise molecular target and signaling pathway of this compound in Mycobacterium tuberculosis have not been fully elucidated. However, it is known to exhibit potent antitubercular activity.[1] The following diagram provides a simplified representation of its known biological effect.
References
Application Notes and Protocols: Stille Coupling in the Total Synthesis of Hirsutellone B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the critical Stille coupling reactions employed in the total synthesis of Hirsutellone B, a potent anti-tubercular natural product. The strategic carbon-carbon bond formations achieved through these palladium-catalyzed cross-coupling reactions are pivotal in assembling the complex architecture of the molecule. The following sections present a comparative summary of the Stille coupling conditions reported by the Nicolaou and Sorensen research groups, followed by comprehensive, step-by-step experimental protocols and workflow diagrams.
Stille Coupling Conditions: A Comparative Overview
The total syntheses of this compound by the Nicolaou and Sorensen groups both feature strategic Stille coupling reactions to construct key triene fragments of the molecule. While both approaches rely on the palladium-catalyzed coupling of a vinyl iodide with an organostannane, the specific conditions employed highlight different strategies to facilitate this challenging transformation.
| Parameter | Nicolaou Synthesis | Sorensen Synthesis (Example 1) | Sorensen Synthesis (Example 2) |
| Coupling Partners | Olefinic Iodide & (E)-tributyl(4-(trimethylsilyl)buta-1,3-dien-1-yl)stannane | Vinyl Iodide & (3E,5E)-1-(tributylstannyl)hexa-3,5-dien-2-ol | Vinyl Iodide & (3E,5E)-1-(tributylstannyl)hexa-3,5-dien-2-ol |
| Catalyst | Not explicitly stated, but typical for Stille | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Co-catalyst/Additive | Copper(I) thiophene-2-carboxylate (CuTC) | Copper(I) Iodide (CuI) | Copper(I) Iodide (CuI) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 25 °C | Room Temperature | Room Temperature |
| Reaction Time | 6 hours | 1 hour | 1.5 hours |
| Yield | 70% | 85% | 88% |
Experimental Protocols
The following are detailed experimental protocols for the Stille coupling reactions as reported in the respective publications.
Protocol 1: Nicolaou's Stille Coupling for the Synthesis of the this compound Core
This protocol describes the coupling of a complex olefinic iodide with a trimethylsilyl-functionalized dienyl stannane, a key step in the construction of the acyclic precursor to the core of this compound.[1][2]
Materials:
-
Olefinic iodide intermediate
-
(E)-tributyl(4-(trimethylsilyl)buta-1,3-dien-1-yl)stannane
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the olefinic iodide (1.0 equiv) in anhydrous NMP, add the dienyl stannane (2.0 equiv).
-
To the stirred solution, add copper(I) thiophene-2-carboxylate (3.0 equiv).
-
Stir the reaction mixture at 25 °C for 6 hours under an inert atmosphere.
-
Upon completion, the reaction is quenched and the product is purified by flash column chromatography.
Protocol 2: Sorensen's Stille Coupling for Triene Synthesis (Example 1)
This protocol details the synthesis of a key triene intermediate via the Stille coupling of a vinyl iodide with a dienyl stannane alcohol.[3]
Materials:
-
Vinyl iodide intermediate
-
(3E,5E)-1-(tributylstannyl)hexa-3,5-dien-2-ol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous solution of potassium fluoride (KF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the vinyl iodide (1.0 equiv) and the dienyl stannane alcohol (1.5 equiv) in anhydrous DMF.
-
To the stirred solution, add copper(I) iodide (1.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of potassium fluoride.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sorensen's Stille Coupling for Triene Synthesis (Example 2)
This protocol describes a similar Stille coupling to Protocol 2, employing a different vinyl iodide substrate.[3]
Materials:
-
Vinyl iodide intermediate
-
(3E,5E)-1-(tributylstannyl)hexa-3,5-dien-2-ol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous solution of potassium fluoride (KF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flask under an inert atmosphere, dissolve the vinyl iodide (1.0 equiv) and the dienyl stannane alcohol (2.0 equiv) in anhydrous DMF.
-
To the stirred solution, add copper(I) iodide (2.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (0.2 equiv).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of potassium fluoride.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for the Stille coupling reactions described in the protocols.
Caption: General workflow for the Stille coupling reaction.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
Asymmetric Synthesis of the Hirsutellone B Decahydrofluorene Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the decahydrofluorene core of Hirsutellone B, a potent anti-tubercular natural product. The intricate 6,5,6-fused tricyclic core with its dense stereochemistry presents a significant synthetic challenge.[1] This guide outlines key strategies and methodologies developed to address this challenge, offering a valuable resource for researchers in natural product synthesis and drug discovery.
Introduction
This compound, isolated from the insect pathogenic fungus Hirsutella nivea, exhibits significant activity against Mycobacterium tuberculosis.[1] Its complex architecture, featuring a decahydrofluorene core with ten stereogenic centers, has made it an attractive target for total synthesis. The development of asymmetric strategies to construct the decahydrofluorene core is crucial for the synthesis of this compound and its analogs for further biological evaluation. This document details several successful approaches, providing protocols for their key transformations.
Synthetic Strategies Overview
Several distinct and elegant strategies have been reported for the asymmetric construction of the this compound decahydrofluorene core. The primary approaches include:
-
A Biomimetic Cascade Reaction (Nicolaou Approach): This strategy involves an intramolecular epoxide opening followed by a Diels-Alder reaction, mimicking a potential biosynthetic pathway.[1][2]
-
Tandem Ketene-Trapping/Diels-Alder Cyclization (Sorensen Approach): A tandem sequence that rapidly builds complexity, forming the tricyclic core in a highly stereocontrolled manner.[3][4][5]
-
Intramolecular Diels-Alder (IMDA) Cyclization: This approach utilizes a constrained tetraene to achieve a highly stereoselective intramolecular [4+2] cycloaddition.[6]
The following sections provide detailed protocols and data for key steps in these synthetic routes.
Nicolaou's Biomimetic Cascade Strategy
This approach commences with the readily available chiral building block, (R)-(+)-citronellal, and culminates in a remarkable cascade reaction to form the decahydrofluorene core as a single diastereomer.[1]
Synthetic Pathway Overview
Caption: Synthetic pathway for the decahydrofluorene core via Nicolaou's cascade.
Key Experimental Protocol: Intramolecular Epoxide Opening/Diels-Alder Cascade
Protocol:
-
Preparation of the Reaction Mixture: To a solution of the TMS epoxy tetraene (1.0 equiv) in anhydrous dichloromethane (0.01 M) at -78 °C under an argon atmosphere, add diethylaluminum chloride (Et₂AlCl, 1.5 equiv, 1.0 M solution in hexanes) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the decahydrofluorene core.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |
| Intramolecular Epoxide Opening/Diels-Alder Cascade | TMS Epoxy Tetraene | Decahydrofluorene Core | Et₂AlCl, CH₂Cl₂, -78 °C to rt, 3 h | 50 | Single diastereomer |
| Stille Coupling | Olefinic Iodide | TMS Epoxy Tetraene | Stannane derivative, CuTC, THF, rt, 12 h | 70 | - |
| Stork-Zhao Olefination & Ozonolysis | (R)-(+)-Citronellal | Iodoaldehyde | 1. Ph₃P=CHI; 2. O₃, then Me₂S | 80 (overall) | - |
Sorensen's Tandem Ketene-Trapping/Diels-Alder Cyclization
This elegant strategy employs a tandem sequence initiated by the formation of a ketene, which is then trapped intramolecularly, leading to a Diels-Alder reaction to furnish the decahydrofluorene core.[3][4][5]
Synthetic Pathway Overview
Caption: Synthetic pathway for the decahydrofluorene core via Sorensen's tandem reaction.
Key Experimental Protocol: Tandem Ketene-Trapping/Diels-Alder Cyclization
Protocol:
-
Preparation of the Reaction Mixture: A solution of the dioxinone precursor (1.0 equiv) in anhydrous toluene (0.002 M) is prepared in a sealed tube.
-
Thermolysis: The sealed tube is heated to 180 °C for 4 hours in an oil bath.
-
Cooling and Concentration: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the decahydrofluorene core.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |
| Tandem Ketene-Trapping/Diels-Alder Cyclization | Dioxinone Precursor | Decahydrofluorene Core | Toluene, 180 °C, 4 h | 6 (overall from α,β-unsaturated imide) | Complete diastereoselectivity |
| Diels-Alder Reaction | α,β-Unsaturated Imide | Cyclohexene Adduct | Isoprene, Seebach's DIOZ auxiliary, -40 °C, 20 min | High | Complete diastereoface selectivity |
Intramolecular Diels-Alder (IMDA) Strategy
This approach features a highly stereoselective IMDA cyclization of a siloxacyclopentene constrained tetraene to construct the decahydrofluorene core.[6] The constraint imposed by the siloxacyclopentene ensures excellent stereochemical control.[6]
Synthetic Pathway Overview
Caption: Synthetic pathway for the decahydrofluorene core via an IMDA reaction.
Key Experimental Protocol: Intramolecular Diels-Alder Cyclization
Protocol:
-
Preparation of the Reaction Mixture: A solution of the siloxacyclopentene constrained tetraene (1.0 equiv) in anhydrous toluene (0.01 M) is prepared.
-
Thermolysis: The solution is heated to reflux for 24 hours.
-
Desilylation: After cooling to room temperature, the crude reaction mixture is subjected to desilylation conditions by adding tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1.0 M solution in THF).
-
Stirring: The mixture is stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to give the decahydrofluorene core.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |
| Intramolecular Diels-Alder Cyclization | Siloxacyclopentene Constrained Tetraene | Decahydrofluorene Core | 1. Toluene, reflux, 24 h; 2. TBAF, THF, rt, 1 h | 43 (overall from diene) | Single diastereomer |
| Enantioselective Diels-Alder Reaction | (E,E)-Hexa-2,4-dien-1-ol | Lactone | Methyl acrylate, (R)-BINOL, Me₂Zn, MeMgBr | 95 | 96% ee |
Summary
The asymmetric synthesis of the this compound decahydrofluorene core has been successfully achieved through several innovative and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scalability, and the specific stereochemical outcomes required. The protocols and data presented herein provide a solid foundation for researchers to replicate and build upon these elegant synthetic achievements in the pursuit of new anti-tubercular agents.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid, Asymmetric Synthesis of the Decahydrofluorene Core of the Hirsutellones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, asymmetric synthesis of the decahydrofluorene core of the hirsutellones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Stereoselective Synthesis of the Decahydrofluorene Core of the Hirsutellones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hirsutellone B's Antitubercular Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B, a fungal secondary metabolite isolated from Hirsutella nivea, has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] With a reported Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL, this compound presents a promising natural product scaffold for the development of novel antitubercular therapeutics.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the antitubercular activity of this compound, including determination of its MIC, assessment of its effect on bacterial viability, evaluation of its intracellular efficacy, and analysis of its cytotoxicity against mammalian cells.
Data Presentation
Table 1: Summary of In Vitro Antitubercular Activity of this compound
| Parameter | Value | M. tuberculosis Strain | Reference Assay |
| Minimum Inhibitory Concentration (MIC) | 0.78 µg/mL | H37Ra / H37Rv | REMA |
| Intracellular Activity (IC50) | To be determined | H37Rv in macrophages | Luciferase Assay |
| Cytotoxicity (CC50) | To be determined | Mammalian cell line | MTT Assay |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay that provides a rapid and inexpensive method to determine the MIC of a compound against M. tuberculosis.[3][4][5] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active mycobacterial cells.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile distilled water
-
Positive control drug (e.g., Rifampicin)
-
DMSO (vehicle control)
Protocol:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a sterile 96-well plate.
-
Add the appropriate volume of this compound stock solution to the first well of each series and perform serial dilutions across the plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., McFarland standard No. 1) and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a positive control (e.g., Rifampicin), a negative control (no drug), and a vehicle control (DMSO) in separate wells.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of 0.02% resazurin solution to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Read the results visually. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Luminescence-Based Bacterial Viability Assay
This assay utilizes a recombinant strain of M. tuberculosis expressing a luciferase gene to provide a rapid and sensitive measure of bacterial viability upon exposure to this compound. A reduction in luminescence correlates with a decrease in metabolically active bacteria.
Materials:
-
This compound stock solution (in DMSO)
-
Luciferase-expressing Mycobacterium tuberculosis H37Rv strain
-
Appropriate mycobacterial culture medium (e.g., supplemented Middlebrook 7H9 broth)
-
Sterile, opaque-walled 96-well plates
-
Luminometer
-
Luciferin substrate (if using firefly luciferase)
Protocol:
-
Prepare serial dilutions of this compound in a sterile, opaque-walled 96-well plate as described for the REMA.
-
Prepare an inoculum of the luciferase-expressing M. tuberculosis H37Rv strain to a desired cell density.
-
Add 100 µL of the bacterial suspension to each well containing the test compound.
-
Include appropriate controls (no drug, vehicle, and positive control).
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 24, 48, 72 hours), measure the luminescence using a luminometer. If using a firefly luciferase reporter strain, add the luciferin substrate according to the manufacturer's instructions before reading.
-
A dose-dependent decrease in relative light units (RLU) compared to the vehicle control indicates antitubercular activity.
Intracellular Antitubercular Activity Assay
This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial for a potential antitubercular drug.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv (luciferase-expressing strain recommended for ease of quantification)
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Luminometer (if using a luciferase reporter strain) or materials for CFU counting.
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3 to 5 days.
-
To determine the intracellular bacterial load, lyse the macrophages with a suitable lysis buffer.
-
Quantify the viable bacteria by measuring the luminescence of the lysate (for reporter strains) or by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation.
-
The concentration of this compound that inhibits intracellular bacterial growth by 50% (IC50) can be calculated.
Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and serves as a measure of cytotoxicity. It is essential to evaluate the toxicity of this compound against mammalian cells to determine its selectivity index.
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line (e.g., Vero cells or the macrophage cell line used in the intracellular assay)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The concentration of this compound that reduces cell viability by 50% (CC50) is calculated.
Visualizations
Caption: Hypothetical signaling pathway for this compound's antitubercular activity.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 3. Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Hirsutellone B Cytotoxicity Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutellone B is a complex polyketide natural product isolated from the insect pathogenic fungus Hirsutella nivea.[1][2] It possesses a unique molecular architecture, including a 13-membered p-cyclophane ring system.[1] While its potent bioactivity against Mycobacterium tuberculosis has been established, its potential as a cytotoxic agent against cancer cells remains an area of active investigation.[1][2] These application notes provide a comprehensive framework for evaluating the cytotoxicity of this compound using established cell-based models. The protocols herein describe methods to determine its half-maximal inhibitory concentration (IC50), assess its impact on cell membrane integrity, and investigate its potential to induce apoptosis.
Data Presentation: Summary of Hypothetical Cytotoxicity Data
To effectively evaluate the cytotoxic potential of this compound, it is crucial to test its effect on a panel of cancer cell lines from different tissue origins. The following table presents a hypothetical summary of IC50 values for this compound against various cancer cell lines, which would be determined using the protocols described below.
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 48 | [Insert Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Experimental Value] |
| HeLa | Cervical Adenocarcinoma | 48 | [Insert Experimental Value] |
| Jurkat | T-cell Leukemia | 24 | [Insert Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | 72 | [Insert Experimental Value] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls for the desired incubation period.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Given that many natural products exert their cytotoxic effects by inducing apoptosis, a plausible mechanism for this compound is the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hirsutellone B
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Hirsutellone B. The content addresses specific challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the most synthetically challenging feature of the this compound molecule?
The most significant challenge in the total synthesis of this compound is the construction of the highly strained 13-membered p-cyclophane ring.[1] This structural motif's strain is further increased by its connection to the rigid, fused tricyclic core of the molecule.[1]
Q2: What are the main strategies for constructing the strained 13-membered p-cyclophane?
There are two primary approaches that have been successfully employed:
-
Ring Contraction: This strategy involves first forming a larger, less-strained macrocycle, which is then contracted to the final 13-membered ring. The pioneering total synthesis by Nicolaou and coworkers utilized a Ramberg-Bäcklund reaction to contract a 14-membered sulfone ring to the desired 13-membered cyclophane.[1][2]
-
Direct Macrocyclization: This more direct approach forges the 13-membered ring in a single step. A notable example is the synthesis by Uchiro and colleagues, which features an intramolecular Ullmann-type reaction between an aliphatic alcohol and an aryl halide to directly form the strained aryl ether linkage.[3][4] Other attempted direct cyclizations, such as an intramolecular Stille coupling, have faced significant challenges with low yields and reproducibility.[5]
Q3: My macrocyclization reaction is producing significant amounts of dimer. How can I favor the desired intramolecular cyclization?
The formation of intermolecular dimers is a common competing reaction during macrocyclization.[5] This issue was observed during an attempted synthesis using an acylketene trapping strategy, where a 28-membered dimer was the major product at a standard concentration.[5] To favor the intramolecular pathway, it is crucial to employ high-dilution conditions. While a concentration of 0.3 mM was found to be too high in one study, further dilution is recommended to disfavor competing intermolecular reactions.[5]
Q4: I am attempting a transannular C-C bond formation to complete the γ-lactam ring, but it is failing. What are the likely side reactions?
Attempts to form the γ-lactam ring via a transannular alkylation have been shown to be undermined by a competitive O-alkylation reaction.[5][6][7] This undesired pathway appears to be a more favorable reaction, preventing the formation of the complete carbon skeleton of this compound in this specific synthetic approach.[5] Researchers encountering this issue may need to reconsider the overall strategy for forming this final ring.
Q5: What are some critical considerations for stereocontrol during the synthesis?
This compound has ten stereogenic centers, making stereocontrol paramount.[1][8]
-
Cascade Reactions: A key strategy for controlling stereochemistry is the use of cascade reactions. For instance, an intramolecular Diels-Alder (IMDA) reaction has been used to establish the correct configuration at four contiguous stereocenters in the decahydrofluorene core in a highly diastereoselective manner.[5] Similarly, Nicolaou's epoxide opening/Diels-Alder cascade afforded the tricyclic core as a single diastereoisomer.[1]
-
Epimerization: It is possible to correct stereochemistry late in the synthesis. In one route, a carboxymethylation reaction was highly diastereoselective for the incorrect isomer.[2] However, this was resolved in the final step, where treatment with ammonia led to amidation, epimerization to the correct configuration at C-17, and the final cyclization to yield this compound.[1][2]
Q6: What are some key protecting group strategies that have been employed?
Protecting groups are crucial for preventing unwanted side reactions with the numerous functional groups in the synthetic intermediates.
-
To prevent an undesired intramolecular nucleophilic displacement of a tosylate to form an epoxide, a secondary alcohol was protected as a tert-butyldimethylsilyl (TBS) ether.[5]
-
In a strategy targeting a transannular alkylation, a macrolactam was protected as a 2,4-dimethoxybenzyl (DMB) tertiary amide, which was planned for late-stage removal under acidic conditions.[5]
-
Selective protection and deprotection of multiple silyl ethers (e.g., TBS and TBDPS) are necessary to differentiate between various hydroxyl groups during the synthesis.[5]
Troubleshooting Guides
Problem 1: Low Yield or Failure in Macrocyclization
| Symptom | Potential Cause | Suggested Solution |
| Low yield in intramolecular Stille coupling | The formation of the required stannane precursor can be problematic. The nucleophilic displacement of a benzylic chloride with trimethylstannyllithium has been reported to suffer from low yields and poor reproducibility.[5] | Screen alternative methods for preparing the stannane precursor. Consider a different macrocyclization strategy if yields cannot be improved, such as an Ullmann-type coupling or a ring-closing metathesis approach, which are common for macrocycle synthesis.[9] |
| Formation of dimer instead of desired macrolactone/macrolactam | Reaction concentration is too high, favoring intermolecular reactions. The acylketene intermediate may be too long-lived, allowing it to react with another molecule.[5] | Perform the reaction under high-dilution conditions (e.g., <0.3 mM).[5] The optimal concentration will need to be determined empirically. |
| Failure of Ullmann-type direct macrocyclization | Steric hindrance or incorrect conformation of the precursor may prevent the intramolecular reaction. The catalyst system may not be optimal for this challenging transformation. | Ensure the precursor is synthesized correctly and is of high purity. Screen different copper or palladium catalysts and ligands, as well as bases and solvents, to find optimal conditions for this strained ring formation.[4] |
Problem 2: Incorrect Stereochemistry or Undesired Side Reactions
| Symptom | Potential Cause | Suggested Solution |
| Formation of the wrong diastereomer | The reaction conditions may favor the thermodynamically or kinetically preferred, but incorrect, isomer. This was observed in a carboxymethylation step in Nicolaou's synthesis.[2] | Investigate if the undesired stereocenter is epimerizable. In the case of this compound, the C-17 center can be epimerized under basic conditions (e.g., ammonia) during the final cyclization step.[1] If not, the reaction conditions (solvent, temperature, reagents) must be re-optimized. |
| Competitive O-alkylation instead of C-alkylation | The oxygen atom is a more reactive nucleophile under the reaction conditions, leading to the undesired product.[5] | This is a challenging issue of intrinsic reactivity. It may be necessary to alter the substrate, for example, by changing protecting groups to modify the electronic or steric environment. A complete change in synthetic strategy for that specific bond formation may be required.[6] |
| Difficult oxidation of an alcohol | The presence of other sensitive functional groups, such as a secondary benzylic amine, can interfere with the oxidation reaction.[5] | Screen a variety of mild and selective oxidizing agents (e.g., DMP, TPAP) and reaction conditions to find a method compatible with the sensitive functional groups present in the molecule.[5] |
Quantitative Data Summary
Table 1: Comparison of Key Macrocyclization and Cascade Reaction Yields
| Reaction Type | Synthetic Route | Key Reagents | Yield (%) | Reference |
| Epoxide Opening/Diels-Alder Cascade | Nicolaou | Et₂AlCl | 50% | [1] |
| Ramberg-Bäcklund Ring Contraction | Nicolaou | KOH/Al₂O₃, CF₂Br₂ | 61% (for two steps) | [1] |
| Ullmann-Type Macrocyclization | Uchiro | CuI, Cs₂CO₃ | Not specified, but described as "good efficiency" | [3][4] |
| Acylketene Trapping/IMDA Cascade | Sorensen | Thermolysis (130 °C) | Low yield (dimer was major product) | [5] |
| Final Amidation/Epimerization/Cyclization | Nicolaou | NH₃, MeOH/H₂O (120 °C) | 50% | [1] |
Key Experimental Protocols
Protocol 1: Nicolaou's Epoxide Opening/Diels-Alder Cascade [1][10]
This protocol describes the formation of the 6,5,6-fused tricyclic core from an acyclic tetraene precursor containing an epoxide.
-
Dissolve the cyclization precursor (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (typically 1.0 M) to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (25 °C) and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic product (reported yield: 50% as a single diastereoisomer).[1]
Protocol 2: Nicolaou's Ramberg-Bäcklund Ring Contraction [1]
This protocol describes the contraction of the 14-membered sulfone macrocycle to the 13-membered p-cyclophane.
-
To a solution of the sulfone precursor (1.0 equiv) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and t-butanol (tBuOH), add powdered potassium hydroxide on alumina (KOH/Al₂O₃, e.g., 15% w/w).
-
Cool the suspension to 0 °C in an ice bath.
-
Add dibromodifluoromethane (CF₂Br₂, 5.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for approximately 2 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then carried forward to the next step (carboxymethylation). The reported yield for these two steps is 61%.[1]
Visualizations
Logical and Workflow Diagrams
Caption: Comparison of indirect vs. direct strategies for p-cyclophane synthesis.
Caption: Workflow for troubleshooting dimerization in macrocyclization reactions.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 3. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward a synthesis of this compound by the concept of double cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
Technical Support Center: Optimizing the Hirsutellone B Ramberg-Bäcklund Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hirsutellone B, with a specific focus on improving the yield of the critical Ramberg-Bäcklund reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Ramberg-Bäcklund reaction for the synthesis of this compound?
A1: The main challenge lies in efficiently forming the sterically strained 13-membered p-cyclophane ring. This reaction is a crucial step to contract a larger, more readily formed 14-membered sulfone ring.[1][2] Low yields are a common issue and are often attributed to incomplete reaction or degradation of the starting material.
Q2: Why is basic alumina used in the this compound Ramberg-Bäcklund reaction, and what are the critical considerations?
A2: In the Nicolaou synthesis of this compound, alumina-impregnated potassium hydroxide (KOH) is used as the base.[2] The solid support provides a high surface area for the reaction, which can improve efficiency. A critical consideration is the activity of the basic alumina. Deactivated alumina can lead to an incomplete reaction and significantly lower yields. It is advisable to use freshly activated basic alumina, which can be prepared by heating under a vacuum before use.
Q3: What is the role of dibromodifluoromethane (CF₂Br₂) in this reaction?
A3: Dibromodifluoromethane (CF₂Br₂) serves as the in-situ halogenating agent in this modified Ramberg-Bäcklund reaction. This approach, a variation of the Myers' modification, avoids the need to pre-synthesize and isolate the α-halosulfone, which can be problematic.[3][4] Using CF₂Br₂ is also reported to minimize the formation of unwanted side products, such as dichlorocyclopropanes, which can be an issue when using carbon tetrachloride (CCl₄).[4]
Q4: How does temperature affect the yield of the Ramberg-Bäcklund reaction in this context?
Q5: What are common side reactions or byproducts to look out for?
A5: Potential side reactions in Ramberg-Bäcklund reactions include elimination reactions that can compete with the desired cyclization. In the case of the Myers' modification, the generation of carbenes (e.g., :CF₂) can lead to the formation of cyclopropane adducts if other alkenes are present in the molecule.[4] In the context of this compound, incomplete reaction leading to the recovery of the starting sulfone is a primary concern.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound Ramberg-Bäcklund reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Deactivated Basic Alumina: The alumina has absorbed moisture and is no longer sufficiently basic or active. | Use freshly activated basic alumina. This can be achieved by heating the alumina under a high vacuum for several hours before impregnating it with KOH. |
| Inactive Potassium Hydroxide: The KOH may be old or have absorbed atmospheric CO₂. | Use fresh, high-purity KOH for the impregnation of the alumina. | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, a slight increase in temperature may be beneficial, but be cautious of potential degradation. | |
| Poor Quality of Dibromodifluoromethane: The CF₂Br₂ may have degraded. | Use a fresh bottle of CF₂Br₂ or purify it before use. | |
| Recovery of Starting Material | Incomplete Reaction: This is often linked to the issues mentioned above, particularly deactivated alumina or insufficient reaction time. | Re-subject the recovered starting material to the reaction conditions with freshly prepared reagents. Ensure rigorous exclusion of moisture. |
| Formation of Unidentified Byproducts | Degradation of Starting Material or Product: The complex and strained nature of the molecules involved can make them susceptible to degradation under strongly basic conditions or at elevated temperatures. | Maintain a low reaction temperature and minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly. |
| Side Reactions: As mentioned in the FAQs, competing elimination or carbene-related side reactions can occur. | Ensure the reaction is run under an inert atmosphere to prevent oxidation. The use of CF₂Br₂ is intended to minimize carbene side reactions. |
Data Presentation
While specific quantitative data for the this compound Ramberg-Bäcklund reaction under varying conditions is not extensively published, the following table summarizes the key reagents and reported overall yield for the relevant two-step sequence in the Nicolaou synthesis.
| Reaction Step | Reagents and Conditions | Reported Overall Yield | Reference |
| Ramberg-Bäcklund Reaction & Diastereoselective Carboxymethylation | 1. Alumina-impregnated KOH, CF₂Br₂, CH₂Cl₂:tBuOH, 0°C to 25°C2. LHMDS, NCCO₂Me | 61% (for the two steps) | [Nicolaou, K. C., et al. Angew. Chem. Int. Ed.2009 , 48, 6870-6874] |
Experimental Protocols
The following is a detailed methodology for the Ramberg-Bäcklund reaction step in the total synthesis of this compound, based on the work of Nicolaou and coworkers.
Preparation of Alumina-Impregnated Potassium Hydroxide (KOH/Al₂O₃)
-
Activation of Alumina: Place basic alumina in a round-bottom flask and heat to approximately 150-200°C under high vacuum for at least 4 hours to remove any adsorbed water.
-
Impregnation: Allow the activated alumina to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen). Prepare a solution of potassium hydroxide (KOH) in a minimal amount of methanol. Add the KOH solution to the activated alumina and stir thoroughly to ensure even coating.
-
Drying: Remove the solvent under reduced pressure until a free-flowing powder is obtained. The prepared basic alumina should be used immediately or stored in a desiccator under an inert atmosphere.
Ramberg-Bäcklund Reaction
-
Reaction Setup: To a solution of the 14-membered macrocyclic sulfone precursor in a mixture of dichloromethane (CH₂Cl₂) and tert-butanol (tBuOH) at 0°C under an argon atmosphere, add the freshly prepared alumina-impregnated KOH.
-
Addition of Halogenating Agent: Slowly add dibromodifluoromethane (CF₂Br₂) to the stirred suspension.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the alumina. Wash the filter cake with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, the 13-membered macrocyclic olefin, is then purified by flash column chromatography on silica gel.
Mandatory Visualizations
References
Optimizing the Lewis acid-mediated cascade in Hirsutellone B synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Hirsutellone B, focusing on the critical Lewis acid-mediated cascade reaction.
Frequently Asked Questions (FAQs)
Q1: What is the key Lewis acid-mediated cascade in the total synthesis of this compound?
A1: The pivotal step is a Lewis acid-induced cascade reaction that forms the complex 6,5,6-tricyclic core of this compound. This reaction involves an intramolecular epoxide opening, followed by a Diels-Alder reaction.[1][2][3] This highly efficient cascade constructs the decahydrofluorene core in a single step and as a single diastereoisomer.[1][3]
Q2: Which Lewis acid is recommended for this cascade reaction?
A2: Diethylaluminum chloride (Et2AlCl) is the most successfully reported Lewis acid for inducing the intramolecular epoxide opening/Diels-Alder cascade to afford the tricyclic core of this compound.[2][3] Other Lewis acids such as [Yb(OTf)3] or BF3·OEt2 have been mentioned in the context of a bio-inspired formal synthesis featuring an electrophilic cyclization.[4]
Q3: What are the typical reaction conditions for the Et2AlCl-mediated cascade?
A3: The established protocol utilizes diethylaluminum chloride (Et2AlCl) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere. The reaction is initiated at a low temperature, typically -78°C, and then allowed to slowly warm to room temperature (25°C) over several hours.[2][3]
Q4: What are the main challenges associated with the synthesis of this compound?
A4: The primary challenges in the total synthesis of this compound are the construction of its intricate molecular structure, which includes a sterically hindered 13-membered p-cyclophane ring, the stereoselective formation of the fused 6,5,6-tricyclic core, and the management of ten stereogenic centers throughout the synthesis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the tricyclic core | 1. Inactive Lewis Acid: The quality of the Lewis acid is crucial. Et2AlCl is sensitive to air and moisture. | - Ensure the Et2AlCl solution is fresh or has been properly stored. - Use a recently purchased bottle or titrate an older bottle to determine its molarity. - Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| 2. Impure Starting Material: The acyclic tetraene precursor may contain impurities that interfere with the reaction. | - Purify the starting material meticulously using flash column chromatography. - Thoroughly dry the starting material under high vacuum before use. | |
| 3. Inadequate Temperature Control: The temperature gradient from -78°C to 25°C is critical for the success of the reaction.[2][3] | - Use a cryocool or a dry ice/acetone bath to maintain -78°C during the addition of the Lewis acid. - Allow the reaction to warm slowly to room temperature over the specified time to ensure a controlled reaction profile. | |
| Formation of multiple side products | 1. Presence of Water: Trace amounts of water can react with the Lewis acid and lead to undesired side reactions. | - Use anhydrous solvents. Purchase a new bottle or distill the solvent over a suitable drying agent (e.g., CaH2). - Flame-dry all glassware and cool under an inert atmosphere before use. |
| 2. Incorrect Stoichiometry of Lewis Acid: An incorrect amount of Lewis acid can lead to incomplete reaction or the formation of byproducts. | - Carefully measure the volume of the Et2AlCl solution using a calibrated syringe. - Ensure the molarity of the Lewis acid solution is accurately known. | |
| Inconsistent Diastereoselectivity | 1. Non-optimal Lewis Acid: While Et2AlCl is reported to give a single diastereoisomer, other Lewis acids might provide different selectivity. | - Stick to the recommended Lewis acid, Et2AlCl, for this specific transformation. - If exploring other Lewis acids, be prepared to perform extensive optimization of reaction conditions. |
| 2. Reaction Temperature: Deviations from the optimal temperature profile could potentially affect the stereochemical outcome. | - Adhere strictly to the reported temperature protocol of slow warming from -78°C to 25°C. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Lewis Acid | Diethylaluminum chloride (Et2AlCl) | [2][3] |
| Solvent | Dichloromethane (CH2Cl2) | [2][3] |
| Temperature | -78°C to 25°C | [2][3] |
| Reaction Time | 12 hours | [3] |
| Yield | 50% | [3] |
| Diastereoselectivity | Single diastereoisomer | [3] |
Experimental Protocols
Lewis Acid-Mediated Intramolecular Epoxide Opening/Diels-Alder Cascade
This protocol describes the formation of the 6,5,6-fused tricyclic core of this compound.
Reagents:
-
Acyclic tetraene precursor
-
Diethylaluminum chloride (Et2AlCl, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
Under an argon atmosphere, dissolve the tetraene precursor in anhydrous CH2Cl2 in a flame-dried round-bottom flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 5.0 equivalents of the Et2AlCl solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to 25°C over a period of 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with CH2Cl2 (3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the tricyclic core.[2][3]
Visualizations
Caption: Lewis Acid-Mediated Cascade in this compound Synthesis.
Caption: Workflow for the Lewis Acid-Mediated Cascade Reaction.
Caption: Troubleshooting Logic for the Cascade Reaction.
References
- 1. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-inspired formal synthesis of hirsutellones A-C featuring an electrophilic cyclization triggered by remote Lewis acid-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Hirsutellone B Macrocyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges during the macrocyclization step in the total synthesis of Hirsutellone B. The focus is on overcoming the significant steric hindrance associated with the formation of the strained 13-membered p-cyclophane ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the macrocyclization of this compound?
The main challenge lies in the formation of the highly strained 13-membered p-cyclophane ring.[1] This strain is exacerbated by the complex, stereochemically dense decahydrofluorene core already in place.[2] Key difficulties include:
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High Steric Hindrance: The bulky substituents on the linear precursor can prevent the reactive ends from coming into the necessary proximity for cyclization.[3]
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Conformational Constraints: The preferred conformations of the acyclic precursor may not be conducive to ring closure, creating a high entropic barrier.[4]
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Competing Intermolecular Reactions: At typical reaction concentrations, intermolecular oligomerization can be a significant side reaction, reducing the yield of the desired macrocycle.[4]
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Low Yields: Direct cyclization to the 13-membered ring is often inefficient due to the factors mentioned above.
Q2: What are the most successful strategies reported for the macrocyclization of this compound?
Two primary successful strategies have been documented in the literature:
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Indirect Ring Formation via Ring Contraction (Nicolaou's Strategy): This approach circumvents the direct formation of the strained 13-membered ring by first forming a larger, less strained 14-membered sulfone macrocycle, which is then contracted to the desired 13-membered ring using a Ramberg-Bäcklund reaction.[1][5]
-
Direct Intramolecular C-O Bond Formation (Uchiro's Strategy): This method achieves the direct construction of the 13-membered macrocycle through a copper-catalyzed intramolecular Ullmann-type reaction between an aliphatic alcohol and an aryl halide.[2][6][7]
Q3: Have other macrocyclization strategies been attempted?
Yes, other approaches have been explored but encountered significant challenges. For instance, strategies involving a late-stage transannular carbon-carbon bond formation to contract a larger macrocycle were often undermined by competitive O-alkylation reactions.[4][8] Attempts at direct formation of the cyclophane using palladium-catalyzed couplings like the Stille reaction also faced difficulties.[4]
Troubleshooting Guides
Issue 1: Low Yield in Direct 13-Membered Macrocyclization (Ullmann-type Reaction)
Symptom: The intramolecular Ullmann-type C-O coupling reaction to form the 13-membered ring is producing low yields of the desired macrocycle, with significant amounts of starting material remaining or the formation of intermolecular side products.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Suboptimal Catalytic System. The choice of catalyst and ligand is critical for this challenging transformation.
-
Cause 2: Inappropriate Reaction Conditions. High temperatures and concentrations can favor side reactions.
-
Solution 1 (High Dilution): Employ high dilution conditions (e.g., 0.1-1.0 mM) to favor the intramolecular reaction over intermolecular oligomerization.[4] This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Solution 2 (Temperature Optimization): While high temperatures are often required for Ullmann couplings, excessive heat can lead to decomposition. Optimize the temperature to find a balance between reaction rate and substrate stability. Microwave-assisted heating can sometimes provide more efficient and controlled heating, potentially improving yields.[2]
-
-
Cause 3: Poor Substrate Pre-organization. The linear precursor may not readily adopt a conformation suitable for cyclization.
-
Solution: While synthetically intensive, consider redesigning the precursor to include temporary cyclic protecting groups that can rigidify the molecule and pre-organize it for macrocyclization.[3]
-
Issue 2: Failure of the Ramberg-Bäcklund Ring Contraction (Nicolaou's Strategy)
Symptom: The Ramberg-Bäcklund reaction on the 14-membered sulfone macrocycle is not proceeding to the desired 13-membered alkene, or is giving a complex mixture of products.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Incomplete a-Halogenation of the Sulfone. The reaction requires the formation of an α-halosulfone intermediate.
-
Solution: Ensure the halogenating agent (e.g., dibromodifluoromethane) and base (e.g., basic alumina) are fresh and active. Monitor the formation of the α-halosulfone intermediate by TLC or LC-MS before proceeding with the elimination step.
-
-
Cause 2: Unfavorable Conformation for Elimination. The stereoelectronic requirements for the episulfone formation and subsequent sulfur dioxide extrusion may not be met in the existing conformation of the macrocycle.
-
Solution: Vary the reaction temperature and solvent to influence the conformational equilibrium of the macrocycle. Molecular modeling can be a useful tool to predict low-energy conformations and suggest modifications to the substrate that might favor the desired reaction pathway.[4]
-
Quantitative Data Summary
Table 1: Comparison of Successful Macrocyclization Strategies for this compound
| Strategy | Key Reaction | Ring Size Formed Directly | Reported Yield | Reference |
| Nicolaou's Synthesis | Ramberg-Bäcklund Reaction | 14-membered (then contracted) | Not explicitly stated for the single step, but part of a successful total synthesis. | [1] |
| Uchiro's Synthesis | Intramolecular Ullmann-type C-O Coupling | 13-membered | Good yield | [2] |
Experimental Protocols
Key Experiment 1: Intramolecular Ullmann-type Macrocyclization (Adapted from Uchiro et al.)[2][6]
This protocol describes the direct formation of the 13-membered p-cyclophane ring.
-
Preparation of the Reaction Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with the copper(I) catalyst (e.g., CuI, 1.0-2.0 equiv.) and ligand (e.g., 1,10-phenanthroline, 2.0-4.0 equiv.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Addition: Anhydrous, degassed solvent (e.g., toluene or NMP) is added, followed by a suitable base (e.g., Cs₂CO₃, 2.0-5.0 equiv.).
-
Substrate Addition: The linear precursor (the seco-acid alcohol) is dissolved in the reaction solvent and added slowly to the heated reaction mixture over several hours using a syringe pump to maintain high dilution conditions.
-
Reaction Monitoring: The reaction is heated to the optimized temperature (e.g., 110-160 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the macrocycle.
Key Experiment 2: Ramberg-Bäcklund Ring Contraction (Adapted from Nicolaou et al.)[1]
This protocol outlines the contraction of the 14-membered sulfone macrocycle.
-
Oxidation to Sulfone: The 14-membered sulfide macrocycle is dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with an oxidizing agent (e.g., m-CPBA) at 0 °C to room temperature to form the corresponding sulfone. The reaction is monitored by TLC, and upon completion, worked up and purified.
-
Ring Contraction: The purified sulfone is dissolved in a solvent mixture (e.g., THF/t-BuOH). A base (e.g., basic alumina or potassium tert-butoxide) and a halogenating agent (e.g., CBr₂F₂) are added.
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the 13-membered p-cyclophane containing a cis-alkene.
Visualizations
Caption: Workflow for Ullmann-type Macrocyclization.
Caption: Troubleshooting Logic for Low Yield in Macrocyclization.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Total synthesis of this compound via Ullmann-type direct 13-membered macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward a synthesis of this compound by the concept of double cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Side reactions and byproduct formation in Hirsutellone B synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Hirsutellone B. The information is compiled from published synthetic routes and is intended to assist researchers in overcoming common challenges related to side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking that involves numerous steps, several of which are prone to specific side reactions. Key classes of reported side reactions include:
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Intramolecular Rearrangements: Unwanted intramolecular reactions, such as the formation of epoxides from tosylates under basic conditions, can compete with desired transformations.[1]
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Stereochemical Issues: The formation of diastereomeric mixtures that are difficult to separate can occur, for instance, during the formation of triene intermediates.[1]
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Chemoselectivity Challenges: Distinguishing between similar functional groups can be problematic. A significant challenge is controlling C-alkylation versus O-alkylation in transannular ring-closing reactions, which is critical for forming the core structure of this compound.[1]
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Alternative Cyclization Pathways: Radical cyclizations, while powerful, can sometimes lead to undesired regioisomers through alternative cyclization modes, such as a 6-endo-trig pathway competing with the desired cyclization.[1]
Q2: During the construction of the decahydrofluorene core via a manganese(III) acetate-mediated radical cyclization, an unexpected byproduct is sometimes observed. What is this byproduct and how is it formed?
A2: In the synthesis strategy developed by the Sorensen group, a key step involves a manganese(III) acetate-mediated radical cyclization.[1] While this reaction is designed to proceed through a specific pathway, a significant byproduct can arise from an alternative 6-endo-trig cyclization.
The intended reaction involves the abstraction of a hydrogen atom by Mn(OAc)₃ to form a stabilized radical. This radical is supposed to react with an exocyclic alkene. However, it can instead engage a proximal vinyl group in a 6-endo-trig cyclization to form a secondary radical. This intermediate then reacts with Cu(OAc)₂ to generate an organocopper species, which undergoes β-hydride elimination to yield the undesired byproduct.[1]
For a visual representation of this side reaction, please refer to the diagram below.
Q3: The formation of the 13-membered para-cyclophane is a known challenge. What is the key side reaction that can undermine the crucial transannular C-C bond formation?
A3: The construction of the strained 13-membered para-cyclophane of this compound is indeed a formidable synthetic challenge.[2] Attempts to forge the final carbon skeleton via a transannular carbon-carbon bond formation can be significantly hampered by a competitive O-alkylation reaction.[1] This is a classic problem in the reaction of enolates with electrophiles, where the enolate can act as either a carbon or an oxygen nucleophile. In the context of the this compound synthesis, the desired outcome is C-alkylation to close the ring, but the competing O-alkylation leads to an undesired ether byproduct. The conformational constraints of the macrocyclic precursor can also influence the facial selectivity of the alkylation.[1]
Troubleshooting Guides
Problem 1: Formation of an inseparable E/Z mixture of isomers during triene synthesis.
-
Symptom: You observe a mixture of E/Z isomers (reported as a 7:1 ratio in one study) of the triene product that is inseparable by standard silica gel chromatography.[1] This can be accompanied by byproducts resulting from the nucleophilic opening of a dioxinone ring by excess ylide.[1]
-
Possible Cause: The Wittig-type reaction used to install the triene moiety has inherent limitations in controlling the stereochemical outcome, and the reactivity of the ylide can lead to side reactions with other functional groups in the starting material.
-
Suggested Solution: To circumvent these issues, consider an alternative two-step procedure to introduce the triene, as reported by Liu and utilized in the Sorensen synthesis.[1] This approach can offer better control over the olefination and avoid the use of excess reactive ylide, thereby minimizing byproduct formation.
Problem 2: Significant formation of an epoxide byproduct during a reaction involving a primary tosylate.
-
Symptom: When subjecting a molecule containing both a secondary alcohol and a primary tosylate to basic conditions (e.g., during a Tsuji-Trost reaction), you isolate a significant amount of an epoxide byproduct.
-
Possible Cause: The secondary alcohol can be deprotonated under basic conditions and act as an intramolecular nucleophile, displacing the adjacent tosylate to form an epoxide. This is a classic example of an intramolecular Williamson ether synthesis.[1]
-
Suggested Solution: To prevent this intramolecular side reaction, protect the secondary alcohol before carrying out the reaction at the tosylate position. A common and effective protecting group for this purpose is a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. The TBS group is stable to the basic conditions of the Tsuji-Trost reaction and can be selectively removed later in the synthesis.[1]
Quantitative Data Summary
| Side Reaction/Byproduct Formation | Quantitative Measure | Synthetic Context | Reference |
| Formation of E/Z Isomeric Mixture | 7:1 ratio of E/Z isomers | Wittig reaction for triene synthesis | [1] |
| Intramolecular Epoxide Formation | Described as a "significant side reaction" | Tsuji-Trost reaction in the presence of a secondary alcohol and a primary tosylate | [1] |
| Competitive O-alkylation | Undermined transannular C-C bond formation | Attempted transannular alkylation to form the para-cyclophane ring | [1] |
Experimental Protocols
1. Manganese(III) Acetate-Mediated Oxidative Radical Cyclization (Illustrative)
This protocol is a general representation based on the strategy described by Sorensen and coworkers and may need to be optimized for specific substrates.
Materials:
-
Substrate containing the radical precursor and acceptor moieties
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Copper(II) acetate (Cu(OAc)₂)
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Anhydrous acetic acid (AcOH)
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Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
To a solution of the substrate in the chosen anhydrous solvent, add manganese(III) acetate dihydrate and copper(II) acetate.
-
Heat the reaction mixture at a specified temperature (e.g., 75 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclized product and any byproducts.
2. Lewis Acid-Activated Cyclization-Diels-Alder Cascade (Illustrative)
This protocol is a general representation based on the highly successful strategy employed by Nicolaou and coworkers.[2]
Materials:
-
Polyunsaturated acyclic precursor
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the polyunsaturated acyclic precursor in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the Lewis acid (e.g., Et₂AlCl in hexanes) to the reaction mixture.
-
Allow the reaction to stir at the low temperature for a specified period, then gradually warm to room temperature and stir for an extended period (e.g., 12 hours).
-
Monitor the reaction for the formation of the tricyclic core product.
-
Carefully quench the reaction at low temperature with a suitable quenching agent (e.g., saturated aqueous Rochelle's salt).
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Allow the mixture to warm to room temperature and extract with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired decahydrofluorene core.
Visualizations
Caption: Undesired 6-endo-trig cyclization pathway.
Caption: General troubleshooting workflow.
References
Technical Support Center: Purification of Hirsutellone B and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of the complex polyketide natural product, Hirsutellone B, and its synthetic intermediates. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification strategies.
Troubleshooting Guides
Purification of this compound and its intermediates can present several challenges, from low recovery to poor separation of complex mixtures. This section addresses common issues encountered during purification.
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Compound Eluted | Compound instability on silica gel: Some this compound intermediates are known to be sensitive to the acidic nature of silica gel, leading to degradation.[1] | - Deactivate silica gel: Flush the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before loading the sample.[2] - Use alternative stationary phases: Consider using less acidic stationary phases such as alumina or florisil.[2] |
| Compound is highly polar and strongly adsorbed: The chosen eluent may not be polar enough to displace the compound from the silica gel. | - Increase eluent polarity: Gradually increase the proportion of the polar solvent in the eluent system. - Methanol purge: If the compound is still retained after running a highly polar solvent system, a "methanol purge" can be performed to elute highly polar compounds.[3] | |
| Improper loading: Loading the sample in a solvent stronger than the initial mobile phase can cause band broadening and poor separation. | - Dry loading: Adsorb the sample onto a small amount of silica gel or celite and load the dry powder onto the column. - Concentrated solution: Dissolve the sample in a minimal amount of a weak solvent. | |
| Poor Separation of Diastereomers | Non-optimal solvent system: The selectivity of the solvent system may not be sufficient to resolve closely related diastereomers. | - Systematic solvent screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Employ a different stationary phase: Separation of diastereomers can sometimes be improved by switching to a different stationary phase like alumina or a bonded phase.[4] |
| Co-elution of Impurities | Similar polarity of compound and impurity: The impurity has a similar affinity for the stationary phase as the target compound. | - Gradient elution: Employ a shallow gradient of the eluent to improve the resolution between compounds with similar polarities. - Multiple chromatographic steps: It may be necessary to use a subsequent purification step with a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with stationary phase: Residual silanol groups on C18 columns can interact with basic functionalities in the molecules, causing tailing. | - Use an acidic modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups and basic analytes. - Use a buffered mobile phase: Employ a buffer system to maintain a consistent pH throughout the separation. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce sample concentration: Dilute the sample before injection. - Use a larger diameter column: A column with a larger internal diameter will have a higher loading capacity. | |
| Poor Resolution | Inadequate mobile phase composition: The gradient or isocratic mobile phase may not be optimized for the separation. | - Optimize the gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient often improves resolution.[5] - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. |
| Product Degradation | Sensitivity to acidic conditions: Prolonged exposure to acidic mobile phases (e.g., containing TFA) can cause degradation of sensitive intermediates. | - Use formic acid: Formic acid is a weaker acid than TFA and can be a good alternative for acid-sensitive compounds. - Neutral pH chromatography: If possible, develop a method using a neutral pH mobile phase, though this may require a pH-stable column. |
Frequently Asked Questions (FAQs)
Q1: Some of my intermediates appear to be unstable on silica gel. What are my options for purification?
A1: Instability on silica gel is a known issue for some this compound intermediates.[1] You have several options:
-
Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base, such as triethylamine.[2]
-
Alternative Stationary Phases: Consider using neutral or basic stationary phases like alumina or florisil.[2]
-
Reversed-Phase Chromatography: For moderately polar compounds, reversed-phase flash chromatography or preparative HPLC can be an excellent alternative to normal-phase silica gel chromatography.
Q2: I am having trouble separating two diastereomers of a key intermediate. What can I do?
A2: Separating diastereomers can be challenging. Here are some strategies:
-
Optimize your chromatography: Meticulously screen different solvent systems for your flash chromatography or HPLC. Sometimes, a small change in the solvent composition or switching to a different solvent system altogether can significantly improve separation.[4]
-
Chiral Chromatography: If the diastereomers are enantiomers of a particular stereocenter, you may need to use chiral chromatography for separation.
-
Derivatization: In some cases, derivatizing the mixture to create new diastereomers with different physical properties can facilitate separation. After separation, the derivatizing group can be removed.
Q3: What are the typical yields I can expect from the purification steps?
A3: Purification yields are highly dependent on the success of the preceding reaction and the complexity of the reaction mixture. For the key steps in the synthesis of this compound, reported yields for the reactions themselves can give an indication of the amount of material you will be working with. For example, the Lewis acid-activated cyclization/Diels-Alder cascade is reported to have a yield of around 50%.[6][7] The final ammonia-induced cascade to yield this compound has also been reported with a yield of approximately 50%.[6][7] It is reasonable to expect some loss of material during the chromatographic purification, so final isolated yields will likely be lower than the reaction yields.
Q4: What is the best method for purifying the final this compound product?
A4: The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[8] This technique provides the high resolution needed to separate the final product from any remaining impurities or side products from the final reaction cascade.
Data Presentation
The following tables summarize the purification methods mentioned in the synthesis of this compound and its intermediates. Note that specific quantitative data such as solvent gradients and yields for purification steps are often not explicitly detailed in publications. The information provided is based on the available literature.
Table 1: Purification of Key Intermediates in this compound Synthesis
| Intermediate | Purification Method | Stationary Phase | Eluent/Mobile Phase (General) | Reference(s) |
| Acyclic Tetraene Precursor | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | [8] |
| 6,5,6-Fused Tricyclic Core | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | [1] |
| Macrocyclic Sulfone Intermediate | Flash Column Chromatography | Silica Gel | Not explicitly stated, likely Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | [6] |
| This compound (Final Product) | Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients, often with an acidic modifier (e.g., TFA or Formic Acid) | [8] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of the Tricyclic Core
This protocol is a representative method for the purification of the 6,5,6-fused tricyclic core of this compound.
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude tricyclic core product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 50% ethyl acetate in hexane) to elute the compounds. The optimal gradient should be determined beforehand by TLC analysis.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified tricyclic core.
-
Detailed Methodology for Preparative HPLC of this compound
This protocol outlines a general procedure for the final purification of this compound.
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Install a preparative C18 reversed-phase column.
-
Prepare the mobile phases: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). Degas the solvents thoroughly.
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
-
Sample Preparation and Injection:
-
Dissolve the crude this compound in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter.
-
Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
-
-
Gradient Elution:
-
Run a gradient program to elute this compound. A typical gradient might start with a low percentage of Solvent B and gradually increase to a high percentage over a set time (e.g., 10% to 90% acetonitrile over 30 minutes). The optimal gradient should be developed at an analytical scale first.
-
Monitor the chromatogram for the elution of the target peak.
-
-
Fraction Collection:
-
Collect the fraction(s) corresponding to the this compound peak.
-
-
Product Recovery:
-
Combine the collected fractions.
-
Remove the organic solvent (e.g., acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the pure this compound.
-
Mandatory Visualization
References
- 1. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 8. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of Hirsutellone B under different conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability studies of Hirsutellone B. As a complex natural product with promising biological activity, understanding its stability under various conditions is crucial for consistent experimental results and further drug development.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it important to conduct stability studies on this compound?
A1: Stability studies are critical to ensure the quality, safety, and efficacy of this compound throughout its lifecycle. These studies help to:
-
Determine the intrinsic stability of the molecule.
-
Identify potential degradation products and understand degradation pathways.[2]
-
Establish a stable formulation and appropriate storage conditions.
-
Develop and validate a stability-indicating analytical method, which is a regulatory requirement for pharmaceutical development.[2][3][4][5]
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies, or stress testing, involve exposing this compound to conditions more severe than accelerated stability testing to identify potential degradation products.[6] According to ICH guidelines, typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.[7]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[6][8]
-
Photolysis: Exposure to a combination of UV and visible light.[6][9]
-
Thermal Stress: Exposure to high temperatures (e.g., in 10°C increments above accelerated testing temperatures, such as 50°C, 60°C, etc.).[7]
Q3: What is the acceptable level of degradation in a forced degradation study?
A3: The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[6][10] This level of degradation is generally sufficient to produce and identify the most relevant degradation products without being excessively destructive.[11] Degradation of more than 20% may be considered abnormal and should be investigated.[6]
Q4: How do I develop a stability-indicating HPLC method for this compound analysis?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the active pharmaceutical ingredient (API) and separate it from all potential degradation products and process impurities.[4][5][12] The development process typically involves:
-
Initial Method Scouting: Start with a reverse-phase HPLC method with UV detection, as this is common for small-molecule drugs.[3]
-
Forced Degradation: Generate degradation products by exposing this compound to stress conditions (acid, base, oxidation, heat, light).
-
Method Optimization: Adjust chromatographic parameters (e.g., mobile phase composition, pH, gradient, column type, temperature) to achieve adequate separation between the parent this compound peak and all degradation product peaks.[4]
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4][13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress condition is not harsh enough. The molecule is highly stable under the tested conditions. | Increase the duration of exposure, concentration of the stressor (e.g., acid, base, oxidant), or temperature. For photostability, ensure the light source provides the required intensity and spectral distribution as per ICH Q1B.[6][9] |
| Complete or near-complete degradation of this compound. | The stress condition is too harsh. | Reduce the exposure time, concentration of the stressor, or temperature. The goal is to achieve 5-20% degradation.[6][10] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. Sample overload. | Optimize the mobile phase pH to ensure ionizable groups on this compound or its degradants are in a single form. Adjust the mobile phase organic content or gradient slope. Use a new column of the same type. Reduce the injection volume or sample concentration. |
| Mass imbalance (sum of assay and impurities is not close to 100%). | Co-elution of degradation products. Degradation products are not UV-active. Degradation products are volatile. Non-linear detector response. | Improve HPLC method resolution. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect non-UV-active compounds. Ensure proper sample handling to avoid loss of volatile compounds. Verify the linearity of the detector response for both the API and impurities. |
| Inconsistent results between replicate experiments. | Poor sample preparation technique. Fluctuation in experimental conditions (e.g., temperature, light intensity). Instability of the sample solution. | Ensure consistent and accurate sample preparation. Use calibrated equipment (ovens, photostability chambers). Analyze samples as soon as possible after preparation or store them under conditions where they are known to be stable. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The exact conditions may need to be optimized based on the observed stability of the molecule.
Hydrolytic Degradation (Acid and Base)
-
Objective: To assess the stability of this compound in acidic and basic solutions.
-
Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), HPLC grade water, HPLC grade methanol or acetonitrile, volumetric flasks, pH meter.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final desired concentration.
-
For base hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to the final desired concentration.
-
Prepare a control sample by diluting the stock solution with water.
-
Store the flasks at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.[6]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), suitable solvent.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% H₂O₂ to the solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Analyze the samples by HPLC. If no degradation is observed, consider using a higher concentration of H₂O₂ (e.g., 10-30%) or a higher temperature.[14]
-
Photolytic Degradation
-
Objective: To determine the effect of light on the stability of this compound.
-
Materials: this compound (solid and in solution), photostability chamber, transparent containers (e.g., quartz cuvettes), aluminum foil.
-
Procedure:
-
Expose the solid this compound powder and a solution of this compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[15] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9][14]
-
Prepare parallel "dark" control samples by wrapping the containers in aluminum foil and placing them in the same chamber to exclude light exposure.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to assess the extent of photodegradation.
-
Thermal Degradation
-
Objective: To assess the stability of this compound under high-temperature conditions.
-
Materials: Solid this compound, temperature-controlled oven.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[8]
-
At the end of the study, dissolve the sample in a suitable solvent.
-
Analyze by HPLC and compare the chromatogram to that of an unstressed sample.
-
Data Presentation (Hypothetical Data)
The following tables represent example data from the stability studies of this compound.
Table 1: Hydrolytic Stability of this compound at 60°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % this compound Remaining (Water) | % this compound Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.8 | 99.6 | 90.1 |
| 8 | 93.2 | 99.1 | 82.4 |
| 24 | 85.1 | 98.5 | 65.7 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | % this compound Degraded | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 14.9 | 2 |
| 0.1 M NaOH | 24 hours | 34.3 | 3 |
| 3% H₂O₂ | 8 hours | 18.2 | 1 |
| Thermal (80°C) | 48 hours | 9.8 | 2 |
| Photolytic | 1.2 million lux hours | 21.5 | 4 |
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Studies of this compound.
Hypothetical Signaling Pathway
This compound is known for its activity against Mycobacterium tuberculosis.[1][16] A potential mechanism could involve the inhibition of a key signaling pathway in the bacterium. Degradation of this compound could lead to a loss of this inhibitory activity.
Caption: Hypothetical Inhibition of a Bacterial Kinase by this compound.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jordilabs.com [jordilabs.com]
- 16. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
Troubleshooting low yields in the Stille coupling for Hirsutellone B precursors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Stille coupling reaction for the synthesis of Hirsutellone B precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Stille coupling for complex macrocyclizations like those for this compound precursors?
Low yields in complex Stille couplings, particularly for macrocyclization, can stem from several factors:
-
Inefficient Catalytic Cycle: The three key steps in the Stille coupling's catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[1][2][3] Any of these steps can be slow or inefficient, leading to low product formation.
-
Homocoupling: A significant side reaction is the homocoupling of the organostannane reagent, which forms dimers and consumes the starting material.[1]
-
Steric Hindrance: The precursors to complex molecules like this compound are often sterically hindered, which can slow down the reaction rate.[4][5]
-
Substrate Decomposition: The complex and often sensitive functional groups present in this compound precursors may not be stable under the reaction conditions.
-
Impurities in Reagents or Solvents: Water, oxygen, and other impurities can deactivate the palladium catalyst and affect the organostin reagent.[6]
-
Sub-optimal Reaction Conditions: Incorrect choice of catalyst, ligand, solvent, temperature, or additives can drastically reduce the yield.
Q2: How do I minimize the formation of organotin byproducts, and how can I effectively remove them from my product?
Minimizing and removing toxic organotin byproducts is a critical aspect of the Stille coupling.[7][8][9]
Minimization Strategies:
-
Use Catalytic Amounts of Tin: Where possible, employ reaction conditions that are catalytic in tin.[8][10]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the organostannane reagent.
Removal Techniques:
-
Aqueous Potassium Fluoride (KF) Wash: This is a common method where tributyltin fluoride (Bu₃SnF), a solid precipitate, is formed and can be filtered off.[7][11]
-
Chromatography:
-
Basic Alumina or Triethylamine-treated Silica Gel: Filtering the crude product through a plug of these materials can effectively remove organotin residues.[11]
-
Potassium Carbonate/Silica Gel: A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective.[7][11]
-
-
Acidic Extraction: Washing with a dilute acid solution can help in removing basic tin impurities.[11]
-
Recrystallization: For solid products, recrystallization can be a very effective purification method.[11]
Q3: Can additives significantly improve the yield of my Stille coupling reaction?
Yes, additives can have a profound impact on the reaction rate and yield.[1][12]
-
Copper(I) Iodide (CuI): CuI can accelerate the rate of transmetalation, which is often the rate-limiting step, by scavenging free ligands that might inhibit the reaction.[1][4] The rate enhancement can be greater than 1000-fold.[1]
-
Lithium Chloride (LiCl): LiCl is often used to enhance the reaction rate, particularly when using organotriflates.[1][12][13] It is believed to stabilize the transition state during oxidative addition and increase the polarity of the solvent, which can facilitate the departure of the leaving group.[1][12]
-
Cesium Fluoride (CsF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which is believed to undergo transmetalation at a faster rate.[1][4] They can also act as scavengers for tin byproducts.[1]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the Stille coupling for this compound precursors.
| Problem | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive catalyst | Ensure the use of a fresh, high-purity palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][4] |
| Poor choice of ligand | Use electron-rich, bulky phosphine ligands which are known to accelerate the coupling.[4][5] | |
| Unreactive electrophile | Aryl or vinyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1][2] Consider converting a less reactive halide to an iodide or triflate. | |
| Significant amount of starting material recovered | Low reaction temperature | Gradually increase the reaction temperature. For complex macrocyclizations, higher temperatures may be required.[5][13] |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. | |
| Inefficient transmetalation | Add a copper(I) co-catalyst (e.g., CuI) to accelerate this step.[1][4] | |
| Formation of homocoupled byproduct | Radical processes or reaction of organostannane with the Pd(II) precatalyst | Use a well-defined Pd(0) catalyst. Ensure an inert atmosphere to minimize radical pathways.[1] |
| Product decomposition | Reaction temperature is too high | Optimize the temperature; a lower temperature for a longer duration might be beneficial. |
| Incompatible functional groups | The Stille reaction is known for its good functional group tolerance, but highly sensitive groups may require protection.[3][6] | |
| Difficulty with macrocyclization | Intermolecular polymerization is favored | Employ high-dilution conditions by slowly adding the linear precursor to the reaction mixture.[13] |
| Unfavorable precursor conformation | The conformation of the linear precursor can be critical for successful macrocyclization.[13][14] Solvent choice can influence this. |
Experimental Protocols
General Protocol for Stille Macrocyclization
This protocol provides a starting point for the intramolecular Stille coupling of a this compound precursor.
-
Reagent and Solvent Preparation:
-
Degas all solvents (e.g., THF, toluene, DMF) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use fresh, high-purity palladium catalyst and ligands.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and any solid additives (e.g., CuI, LiCl).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
-
Slow Addition of Precursor:
-
Dissolve the linear this compound precursor (containing both the organostannane and the halide/triflate moieties) in a separate flask with degassed solvent to a low concentration (e.g., 0.001 M).
-
Using a syringe pump, add the precursor solution to the catalyst mixture over a prolonged period (e.g., 8-12 hours) at the desired reaction temperature (e.g., refluxing THF or 80-110 °C in toluene or DMF).
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup, including a wash with a saturated solution of KF to precipitate organotin byproducts.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Stille coupling.
Logical Relationship of Additives
Caption: The influence of common additives on the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ionicviper.org [ionicviper.org]
- 6. organicreactions.org [organicreactions.org]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Managing stereocenters during the synthesis of Hirsutellone B
Welcome to the technical support center for the synthesis of Hirsutellone B. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to managing the numerous stereocenters during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry during the total synthesis of this compound?
A1: this compound possesses ten stereogenic centers, making stereocontrol a paramount challenge. Key difficulties include:
-
Establishing the initial absolute stereochemistry: The synthesis requires a chiral starting material to set the absolute configuration of the entire molecule. (R)-(+)-citronellal is a commonly used starting point.[1]
-
Controlling relative stereochemistry in acyclic precursors: Building the long carbon chain with the correct stereorelationships before key cyclization events is crucial.
-
Diastereoselectivity in ring-forming reactions: The formation of the fused 6,5,6-tricyclic core and the 13-membered p-cyclophane must proceed with high diastereoselectivity to avoid complex mixtures of isomers.[1]
-
Setting stereocenters in cascade reactions: Several synthetic strategies employ cascade reactions that form multiple stereocenters in a single operation. Ensuring the desired stereochemical outcome in these complex transformations is critical.[1][2]
-
Late-stage epimerizations: The stereochemistry of certain centers, such as C-17, can be susceptible to epimerization under the reaction conditions used in the final steps of the synthesis.[1]
Q2: Which synthetic strategies have proven most effective for managing the stereocenters of this compound?
A2: Two prominent and successful strategies for the enantioselective total synthesis of this compound have been reported by the research groups of K.C. Nicolaou and E.J. Sorensen.
-
The Nicolaou Synthesis: This approach is highlighted by a highly diastereoselective intramolecular epoxide opening/Diels-Alder cascade reaction mediated by a Lewis acid to construct the 6,5,6-fused tricyclic core as a single diastereoisomer. The initial chirality is introduced from (R)-(+)-citronellal, and a Jørgensen-Córdova asymmetric epoxidation is another key stereocenter-setting step.[1][3]
-
The Sorensen Synthesis: This strategy features a thermally induced "double cyclization" cascade of a polyunsaturated dioxinone. This key transformation impressively generates three new bonds and four contiguous stereocenters in a single step, rapidly assembling a significant portion of the molecule's complex architecture.[2]
Q3: How is the absolute stereochemistry of this compound established in the Nicolaou synthesis?
A3: The absolute stereochemistry in the Nicolaou synthesis is established at the very beginning of the synthetic sequence through the use of the commercially available chiral building block, (R)-(+)-citronellal.[1] This molecule contains a stereocenter that serves as the foundation for the stereochemical control throughout the rest of the synthesis.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Lewis Acid-Mediated Intramolecular Epoxide Opening/Diels-Alder Cascade
Question: My Lewis acid-mediated cascade reaction to form the tricyclic core is producing a mixture of diastereomers, not the reported single isomer. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Lewis Acid | The choice of Lewis acid is critical for high diastereoselectivity. Diethylaluminum chloride (Et₂AlCl) is the recommended Lewis acid for this transformation, as it has been reported to yield the desired tricyclic core as a single diastereoisomer. Other Lewis acids may exhibit different selectivities. |
| Reaction Temperature | Precise temperature control is crucial. The reaction should be initiated at a low temperature (-78 °C) and allowed to warm gradually to room temperature. Deviations from this temperature profile can lead to the formation of undesired stereoisomers. |
| Purity of Starting Material | The acyclic tetraene precursor must be of high purity. Impurities can interfere with the desired reaction pathway. It is advisable to purify the precursor by flash chromatography immediately before use. |
| Anhydrous Conditions | The reaction is sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The presence of water can deactivate the Lewis acid and lead to side reactions. |
Issue 2: Failure or Low Yield of the Sorensen "Double Cyclization" Cascade
Question: I am attempting the thermally induced "double cyclization" cascade, but I am observing decomposition of my starting material and low yields of the desired product. What are the likely issues?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Reaction Temperature and Time | The thermolysis requires careful optimization of temperature and reaction time. Too high a temperature or prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. |
| Solvent Purity | The reaction should be carried out in a high-purity, high-boiling, and non-reactive solvent. Impurities in the solvent can initiate side reactions at elevated temperatures. |
| Oxygen Sensitivity | The polyunsaturated starting material may be sensitive to oxidation at high temperatures. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Substrate Purity | As with any complex reaction, the purity of the dioxinone precursor is paramount. Impurities can lead to a cascade of undesired side reactions. |
Issue 3: Unwanted Epimerization at C-17 in the Final Step
Question: In the final ammonia-induced cascade to form the γ-lactam, I am observing incomplete conversion or a mixture of epimers at C-17. How can I ensure the formation of the desired this compound stereoisomer?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Reaction Temperature | The final cascade, which involves amidation, epimerization at C-17, and cyclization, requires a significant activation energy. The reaction is typically heated to 120 °C in a sealed tube to drive all three transformations to completion.[1] |
| Thermodynamic Control | The desired stereoisomer of this compound is the thermodynamically more stable product. Ensuring the reaction reaches equilibrium is key. This can be achieved by providing sufficient thermal energy and reaction time. |
| Solvent Composition | The reaction is typically performed in a mixture of methanol and water. The solvent ratio can influence the solubility of the intermediates and the overall reaction rate. Adhering to the reported solvent system is recommended. |
Data Presentation
The following table summarizes the reported stereochemical outcomes for key reactions in the synthesis of this compound.
| Reaction | Synthetic Route | Stereochemical Outcome | Reference |
| Jørgensen-Córdova Asymmetric Epoxidation | Nicolaou | High enantioselectivity (specific e.e. not detailed in primary communication) | [3] |
| Intramolecular Epoxide Opening/Diels-Alder Cascade | Nicolaou | Single diastereoisomer | [1] |
| Thermally Induced "Double Cyclization" Cascade | Sorensen | Formation of four contiguous stereocenters with high diastereoselectivity | [2] |
| Final Ammonia-Induced Cascade (Epimerization at C-17) | Nicolaou | Formation of the thermodynamically favored, natural stereoisomer | [1] |
Experimental Protocols
1. Lewis Acid-Mediated Intramolecular Epoxide Opening/Diels-Alder Cascade (Nicolaou Synthesis)
This protocol describes the formation of the 6,5,6-fused tricyclic core of this compound.
-
Reagents:
-
Acyclic tetraene precursor
-
Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Under an argon atmosphere, dissolve the acyclic tetraene precursor in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (5.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to 25 °C over a period of 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic core.[1]
-
2. Final Ammonia-Induced Cascade to this compound (Nicolaou Synthesis)
This protocol details the final amidation, epimerization, and cyclization to yield the natural product.
-
Reagents:
-
Keto ester precursor
-
Ammonia in methanol/water (4:1 solution)
-
-
Procedure:
-
Dissolve the keto ester precursor in a 4:1 mixture of methanol and water.
-
Add a solution of ammonia in methanol to the mixture.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 120 °C for 1 hour.
-
After cooling to room temperature, carefully open the vessel and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]
-
Visualizations
Caption: Key steps in the stereocontrolled synthesis of the this compound tricyclic core.
Caption: Troubleshooting logic for the Lewis acid-mediated Diels-Alder cascade.
References
Degradation pathways of Hirsutellone B and its intermediates
Technical Support Center: Synthesis of Hirsutellone B
Disclaimer: Due to the limited availability of published data on the degradation pathways of this compound, this technical support center focuses on its total synthesis. The information provided is intended to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this potent antituberculosis agent.
This guide provides troubleshooting for common experimental challenges, answers to frequently asked questions, and detailed protocols for key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound stem from its complex and unique molecular architecture. Key difficulties include:
-
Construction of the sterically strained 13-membered p-cyclophane ring. The significant ring strain makes its formation a formidable synthetic obstacle.[1][2]
-
Stereoselective synthesis of the 6,5,6-fused tricyclic core. The molecule contains ten stereogenic centers, requiring precise stereochemical control throughout the synthesis.[1]
-
Late-stage functional group manipulations on a complex and sensitive scaffold.
Q2: I am experiencing low yields in the intramolecular epoxide opening/Diels-Alder cascade to form the tricyclic core. What are the optimal conditions?
A2: This critical tandem reaction is highly sensitive to reaction conditions. The established and most effective protocol involves the use of a Lewis acid, specifically diethylaluminum chloride (Et₂AlCl).[1][2] The reaction is typically performed in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, with a temperature gradient from -78°C to 25°C.[1] This method has been shown to produce the desired tricyclic core as a single diastereoisomer in good yield.[1][2]
Troubleshooting Tips:
-
Lewis Acid Quality: Ensure the diethylaluminum chloride solution is fresh and has not been deactivated by moisture or air.
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried.
-
Temperature Control: Precise temperature control is crucial for the success of the cascade reaction.
-
Starting Material Purity: Impurities in the acyclic tetraene precursor can interfere with the reaction.
Q3: The Ramberg-Bäcklund reaction to form the macrocyclic alkene is not proceeding efficiently. How can I optimize this step?
A3: The Ramberg-Bäcklund reaction is a key transformation for creating the 13-membered ring structure. For optimal results, the use of basic alumina with dibromodifluoromethane (CF₂Br₂) has been reported.[3]
Optimization Strategies:
-
Alumina Activation: Use freshly activated basic alumina to ensure high reactivity.
-
Reagent Addition: Slow and controlled addition of CF₂Br₂ can improve the yield.
-
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-reaction or decomposition.
Q4: What is the role of the Stille coupling in the synthesis of this compound, and what are the common issues?
A4: The Stille coupling is employed to construct the triene moiety of the acyclic precursor for the key cascade reaction.[2] A common challenge with this reaction is achieving high coupling efficiency, especially with complex substrates. The use of copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst has been shown to significantly improve the yield of this otherwise reluctant coupling.[2][3]
Troubleshooting:
-
Catalyst Activity: Ensure the palladium catalyst is active.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Ligand Choice: The choice of ligand for the palladium catalyst can influence the reaction outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Reference |
| Low yield in the Lewis acid-mediated cascade reaction | Deactivated Lewis acid; presence of water | Use a fresh solution of Et₂AlCl; ensure all reagents and solvents are anhydrous. | [1][2] |
| Formation of multiple diastereomers in the tricyclic core synthesis | Suboptimal Lewis acid or reaction conditions | Diethylaluminum chloride is reported to yield a single diastereoisomer. Other Lewis acids may offer different selectivity. | [3] |
| Failure of the Stille coupling to form the triene moiety | Inefficient catalyst or coupling conditions | Use copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst; ensure the palladium catalyst is active and the reaction is thoroughly degassed. | [2][3] |
| Incomplete Ramberg-Bäcklund reaction | Deactivated basic alumina | Use freshly activated basic alumina. | [3] |
| Low yield in the final cascade reaction to this compound | Suboptimal temperature or reaction time | The reaction is conducted at 120°C in a sealed tube. Optimize the reaction time by monitoring for product formation and consumption of the intermediate. | [1] |
Key Experimental Protocols
1. Lewis Acid-Mediated Intramolecular Epoxide Opening/Diels-Alder Cascade
This protocol describes the formation of the 6,5,6-fused tricyclic core of this compound.
-
Reagents: Acyclic tetraene precursor, Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes), Anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the tetraene precursor in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78°C.
-
Slowly add 5.0 equivalents of Et₂AlCl solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Final Cascade Reaction to this compound
This protocol details the final deprotection and cyclization to yield the natural product.
-
Reagents: Advanced intermediate from the Ramberg-Bäcklund reaction, Ammonia in methanol/water (4:1 solution).
-
Procedure:
-
Dissolve the intermediate in a 4:1 mixture of methanol and water.
-
Add a solution of ammonia in methanol to the mixture.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 120°C for 1 hour.[1]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Visualizations
References
Validation & Comparative
Hirsutellone B: A Potent Antitubercular Agent in Comparative Analysis
A detailed guide for researchers and drug development professionals on the antitubercular properties of Hirsutellone B in comparison to first-line therapeutic agents.
This compound, a fungal secondary metabolite isolated from Hirsutella nivea, has demonstrated significant promise as a potential lead compound for the development of new antituberculosis drugs.[1] This guide provides a comprehensive comparison of this compound with established first-line antitubercular drugs—Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol—supported by available experimental data and detailed methodologies.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of a compound's effectiveness against Mycobacterium tuberculosis is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. This compound exhibits a potent MIC of 0.78 µg/mL against M. tuberculosis.[1][2] A comparative summary of the in vitro efficacy of this compound and first-line antitubercular drugs is presented in Table 1.
| Drug | Target Organism | MIC (µg/mL) | Mechanism of Action |
| This compound | Mycobacterium tuberculosis | 0.78[1][2] | Not yet elucidated |
| Isoniazid | Mycobacterium tuberculosis | 0.02 - 0.2 | Inhibition of mycolic acid synthesis |
| Rifampicin | Mycobacterium tuberculosis | 0.1 - 0.5 | Inhibition of DNA-dependent RNA polymerase |
| Pyrazinamide | Mycobacterium tuberculosis | 16 - 50 (at acidic pH) | Disruption of membrane potential and transport |
| Ethambutol | Mycobacterium tuberculosis | 1 - 5 | Inhibition of arabinosyl transferase |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) and Mechanisms of Action. This table summarizes the in vitro potency of this compound against Mycobacterium tuberculosis in comparison to standard first-line antitubercular drugs.
Cytotoxicity and Selectivity Index
A critical aspect of a drug's therapeutic potential is its selectivity—the ability to inhibit the pathogen with minimal harm to the host. This is often quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the MIC against the pathogen (SI = CC50/MIC). A higher SI value indicates greater selectivity.
As of the latest available data, the cytotoxicity (CC50) of this compound against mammalian cell lines has not been reported in the scientific literature. Consequently, its Selectivity Index cannot be calculated at this time. This represents a significant data gap in the preclinical evaluation of this compound and is a crucial area for future research.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to drug development, providing insights into potential resistance mechanisms and opportunities for synergistic drug combinations. The mechanisms of action for the first-line antitubercular drugs are well-established, primarily targeting the unique cell wall biosynthesis of M. tuberculosis or essential cellular processes.
-
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form covalently inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampicin: Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, inhibiting the initiation of transcription and thus protein synthesis.
-
Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid is thought to disrupt membrane potential and interfere with energy production, particularly effective against semi-dormant bacilli in acidic environments.
-
Ethambutol: Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.
The specific molecular target and mechanism of action for this compound against M. tuberculosis have not yet been determined. Identifying its mechanism is a high priority for further research and will be instrumental in advancing its development as a clinical candidate.
Experimental Protocols
The determination of a compound's antitubercular activity and cytotoxicity is performed through standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of antitubercular compounds is the broth microdilution method.
Workflow for MIC Determination using Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and its density adjusted to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration. This suspension is then further diluted to achieve the desired final inoculum size in the wells.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound. Control wells containing only broth (sterility control) and broth with bacteria but no drug (growth control) are also included.
-
Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.
-
Growth Assessment: Bacterial growth can be assessed visually. Alternatively, a growth indicator dye such as Resazurin or AlamarBlue can be added to the wells. Viable, metabolically active bacteria will reduce the dye, causing a color change (e.g., blue to pink for Resazurin).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits a significant color change, indicating the inhibition of bacterial growth.
Cytotoxicity Assay (CC50) Determination
The cytotoxicity of a compound is typically assessed using a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), with the MTT assay being a widely used method.
Workflow for Cytotoxicity (CC50) Determination using MTT Assay:
Caption: Workflow for determining the 50% Cytotoxic Concentration (CC50).
Detailed Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with medium and solvent (vehicle control) are also included.
-
Incubation: The plate is incubated for a defined period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 value, the concentration at which 50% of the cells are viable, is determined from the dose-response curve.
Signaling Pathways in Tuberculosis and Potential for Drug Intervention
The interaction between M. tuberculosis and the host immune system involves a complex network of signaling pathways. Understanding these pathways can reveal novel drug targets.
Caption: Simplified host signaling pathway upon M. tuberculosis infection.
M. tuberculosis possesses pathogen-associated molecular patterns (PAMPs) on its cell surface, which are recognized by pattern recognition receptors (PRRs) on host immune cells, such as Toll-like receptors (TLRs). For instance, TLR2 recognizes mycobacterial lipoproteins, initiating a signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which in turn induces the production of pro-inflammatory cytokines essential for controlling the infection. However, M. tuberculosis has evolved mechanisms to evade this immune response, such as inhibiting phagosome maturation. The potential for this compound or other novel compounds to modulate these host-pathogen interactions represents an exciting avenue for host-directed therapies.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against Mycobacterium tuberculosis, with an MIC comparable to or better than some first-line drugs. However, the lack of cytotoxicity data and an unknown mechanism of action are significant hurdles in its preclinical development. Future research should prioritize:
-
Cytotoxicity profiling: Determining the CC50 of this compound against various mammalian cell lines to establish its selectivity index.
-
Mechanism of action studies: Identifying the molecular target(s) of this compound in M. tuberculosis to understand its mode of action and potential for resistance development.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of tuberculosis to assess its therapeutic potential in a physiological context.
Addressing these key areas will be crucial in determining whether this compound can be advanced as a viable candidate for the treatment of tuberculosis.
References
Structure-Activity Relationship (SAR) Studies of Hirsutellone B Analogues: A Comparative Guide
Introduction
Hirsutellone B, a complex fungal secondary metabolite isolated from Hirsutella nivea, has garnered significant attention within the research community due to its potent biological activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] Its intricate molecular architecture, featuring a fused 6-5-6 tricyclic core and a 13-membered p-cyclophane, presents a formidable synthetic challenge and a rich scaffold for medicinal chemistry exploration.[1][5] This guide aims to provide a comparative overview of the structure-activity relationships of this compound analogues. However, it is important to note that while the total synthesis of this compound has been successfully achieved, detailed SAR studies with quantitative data for a series of its analogues are not extensively available in the public domain. This document will, therefore, focus on the known biological activity of this compound and outline the synthetic strategies that pave the way for the generation and future evaluation of its analogues.
Biological Activity of this compound
The primary reported biological activity of this compound is its potent anti-mycobacterial action.
Table 1: Anti-mycobacterial Activity of this compound
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis | MIC | 0.78 µg/mL | [1][2][3][4] |
MIC: Minimum Inhibitory Concentration
Synthetic Strategies for Analogue Development
The total synthesis of this compound has been a significant achievement in organic chemistry, and the developed synthetic routes provide a foundation for the creation of analogues to probe the SAR. Key strategic steps that can be modified to generate analogues include:
-
Modification of the γ-lactam moiety: Alterations to this ring system could investigate its role in target binding and overall activity.
-
Variation of the p-cyclophane ring: Changes in the ring size or the nature of the aromatic component could impact both the rigidity and the electronic properties of the molecule.
-
Functionalization of the tricyclic core: Introduction of different substituents on the 6-5-6 fused ring system could explore new binding interactions.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogues, based on the established synthetic approaches.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 4. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 5. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
A Comparative Guide to the Synthesis and Biological Evaluation of Hirsutellone A and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hirsutellone A and C, two complex fungal metabolites, with a focus on their synthesis and biological activities. While renowned for their potent antitubercular properties, their potential in other therapeutic areas, such as oncology and anti-inflammatory applications, is an emerging area of interest. This document summarizes the available experimental data, details key experimental protocols, and visualizes synthetic and logical pathways to facilitate further research and development.
Introduction
Hirsutellones are a family of fungal-derived natural products characterized by a unique and complex molecular architecture. This structure includes a decahydrofluorene core, a strained para-cyclophane ring, and multiple stereocenters, making them challenging synthetic targets.[1] Hirsutellone A and C, isolated from the fungi Hirsutella nivea and Trichoderma sp., have garnered significant attention due to their potent activity against Mycobacterium tuberculosis.[2][3] This guide will delve into the synthetic strategies developed to access these molecules and present a comparative analysis of their biological performance against various targets, including their well-established antitubercular activity and the potential for anticancer and anti-inflammatory effects based on their core structure.
Synthesis of Hirsutellone A and C
The total synthesis of Hirsutellone A and C has been achieved through a bioinspired approach, which leverages a common late-stage intermediate. This strategy not only provides access to the natural products but also allows for the synthesis of analogues for structure-activity relationship studies.
A key feature of the synthesis is the construction of the complex decahydrofluorene core, often achieved through a powerful intramolecular Diels-Alder reaction. The highly strained 13-membered para-cyclophane is another significant synthetic hurdle, which has been addressed through innovative macrocyclization strategies, such as the Ullmann-type reaction.[4]
The bioinspired synthesis of Hirsutellone A and C, as reported by Nicolaou and colleagues, proceeds from a common precursor, demonstrating a plausible biosynthetic pathway.[2] This approach highlights the interconnectedness of the various hirsutellone family members.
Experimental Protocols: Key Synthetic Steps
Intramolecular Diels-Alder Reaction for Decahydrofluorene Core Synthesis: A solution of the linear tetraene precursor in a suitable solvent (e.g., toluene) is heated under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tricyclic decahydrofluorene core.
Ullmann-Type Macrocyclization for Para-cyclophane Formation: The linear precursor containing a phenol and an alkyl halide is dissolved in a high-boiling point solvent (e.g., DMF or toluene) with a copper catalyst (e.g., CuI) and a ligand (e.g., a diamine). A base (e.g., Cs2CO3 or K2CO3) is added, and the reaction mixture is heated at high temperature under inert atmosphere. The reaction is typically performed under high dilution conditions to favor intramolecular cyclization. After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the macrocyclic compound.
Biological Evaluation
The primary and most well-documented biological activity of Hirsutellone A and C is their potent inhibition of Mycobacterium tuberculosis.[3] While their evaluation in other therapeutic areas is limited, the shared decahydrofluorene core with other bioactive natural products suggests potential for anticancer and anti-inflammatory activities.
Antitubercular Activity
Hirsutellone A and C exhibit a potent inhibitory effect against the H37Ra strain of Mycobacterium tuberculosis. This activity is comparable to that of this compound, indicating that minor structural modifications at the periphery of the molecule do not significantly impact its antitubercular potency.
| Compound | Target Organism | MIC (μg/mL) |
| Hirsutellone A | Mycobacterium tuberculosis H37Ra | 0.78[3] |
| Hirsutellone C | Mycobacterium tuberculosis H37Ra | 0.78[3] |
| This compound | Mycobacterium tuberculosis H37Ra | 0.78[5] |
| Isoniazid | Mycobacterium tuberculosis H37Ra | 0.025 - 0.05 |
| Rifampicin | Mycobacterium tuberculosis H37Ra | 0.06 - 0.12 |
Table 1. Comparative antitubercular activity of Hirsutellones and standard drugs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis**
The MIC of Hirsutellone A and C against M. tuberculosis H37Ra can be determined using the microplate Alamar Blue assay (MABA) or a similar broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: A serial two-fold dilution of the test compounds (Hirsutellone A and C) is prepared in a 96-well microplate. A positive control (e.g., Isoniazid) and a negative control (no drug) are included.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Reading: After incubation, a resazurin solution is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anticancer and Anti-inflammatory Activity: A Field for Future Investigation
To date, there is a lack of published data specifically detailing the anticancer and anti-inflammatory activities of Hirsutellone A and C. However, the decahydrofluorene scaffold is present in a number of other natural products that have demonstrated cytotoxic and anti-inflammatory properties. For instance, some pyrrospirones, which share this core, have shown inhibitory activity against various cancer cell lines.[6] This suggests that Hirsutellone A and C may also possess such activities, warranting further investigation.
| Compound Class | Core Structure | Reported Biological Activity |
| Pyrrospirones | Decahydrofluorene | Antibacterial, Protein Tyrosine Phosphatase Inhibition[6] |
| GKK1032s | Decahydrofluorene | Antitumor |
| Pyrrocidines | Decahydrofluorene | Antifungal, Antibacterial |
Table 2. Biological activities of natural products containing the decahydrofluorene core.
Future studies should focus on screening Hirsutellone A and C against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. US20060122252A1 - Novel antituberculosis compounds, Hirsutellones A, B, and C - Google Patents [patents.google.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pyrrospirones K-Q, Decahydrofluorene-Class Alkaloids from the Marine-Derived Fungus Penicillium sp. SCSIO 41512 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hirsutellone B and Other Decahydrofluorene Natural Products
For Researchers, Scientists, and Drug Development Professionals
The decahydrofluorene skeleton is a privileged scaffold in natural product chemistry, giving rise to a diverse array of structurally complex and biologically active compounds. Among these, Hirsutellone B and related natural products have garnered significant attention for their potential as therapeutic agents. This guide provides a comprehensive comparison of the biological activities of this compound with other notable decahydrofluorene natural products, supported by available experimental data.
Introduction to Decahydrofluorene Natural Products
Decahydrofluorene natural products are a class of secondary metabolites produced by various fungi. They are characterized by a fused ring system that typically includes a decahydrofluorene core. This structural motif is often embellished with other complex features, such as macrocyclic rings and unique functional groups, contributing to their diverse biological profiles. This guide will focus on a comparative analysis of this compound and other prominent members of this family, including other hirsutellones, pyrrospirones, pyrrocidines, and the GKK1032s.
Comparative Biological Activities
The biological activities of decahydrofluorene natural products are varied, ranging from potent antitubercular and antimicrobial effects to promising anticancer properties. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Antitubercular Activity
Hirsutellones A and B have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2]
| Compound | Organism | MIC (µg/mL) |
| Hirsutellone A | Mycobacterium tuberculosis H37Ra | 0.78[1][3] |
| This compound | Mycobacterium tuberculosis H37Ra | 0.78[1][3] |
| Hirsutellone C | Mycobacterium tuberculosis H37Ra | 0.78[3] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several decahydrofluorene natural products, particularly from the pyrrospirone and GKK1032 classes, have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line(s) | Activity | IC50 |
| Pyrrospirone G | Glioma cells | Potent antiproliferative activity | 1.06–8.52 μM[4] |
| Penicipyrroether A | Human glioma U87MG and U251 cells | Potent antiproliferative activity | 1.64–5.50 μM[4] |
| GKK1032A2 & GKK1032B | Not specified | Antitumor activities | Data not available[5] |
IC50: Half-maximal Inhibitory Concentration
Antimicrobial Activity
The pyrrocidines and pyrrospirones exhibit significant antibacterial and antifungal activities.
| Compound | Organism(s) | Activity | MIC |
| Pyrrocidine A | Gram-positive bacteria, Candida albicans | Potent antibiotic activity | Data not available[6] |
| Pyrrospirones C, F, I | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli | Antimicrobial activity | 2.0–5.0 μg/mL[4] |
| Penicipyrroether A | MRSA, E. coli | Antibacterial activity | 1.7 μg/mL (MRSA), 3.0 μg/mL (E. coli)[4] |
| Pyrrospirone Analogue 13 | Various pathogens | Antibacterial activity | Data not available[7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the reported findings.
Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a common method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a standardized turbidity.
-
Plate Setup: The test compounds are serially diluted in a 96-well microplate. The standardized bacterial inoculum is added to each well. A positive control (bacteria with no drug) and a negative control (media only) are included.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., glioma cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the MIC of a compound against bacteria and fungi.
-
Inoculum Preparation: The microbial strain (e.g., S. aureus, E. coli) is cultured in an appropriate broth medium to a standardized turbidity.
-
Plate Setup: The test compound is serially diluted in a 96-well microplate containing the appropriate broth.
-
Inoculation: The standardized microbial inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which these decahydrofluorene natural products exert their biological effects are not yet fully elucidated. However, based on the activities of other natural products, it is plausible that they may interfere with key cellular processes.
The biosynthetic pathways of some of these compounds, such as the pyrrocidines and GKK1032s, have been investigated and are known to involve complex polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. Understanding these biosynthetic routes can provide clues for generating novel analogs through synthetic biology approaches.
Conclusion
This compound and its related decahydrofluorene natural products represent a promising class of compounds with a diverse range of biological activities. While this compound is primarily recognized for its potent antitubercular effects, other members of this family, such as the pyrrospirones and GKK1032s, show significant potential as anticancer and antimicrobial agents. The lack of comprehensive, directly comparative studies highlights a key area for future research. Further investigation into the specific molecular targets and signaling pathways of these compounds is crucial for their development as novel therapeutics. The complex and unique chemical architectures of these natural products continue to inspire synthetic chemists and drug discovery scientists in the quest for new and effective treatments for a variety of diseases.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 3. Bioinspired Synthesis of Hirsutellones A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Penicipyrroether A and Pyrrospirone J from the Marine-Derived Penicillium sp. ZZ380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Confirming the Absolute Configuration of Synthetic Hirsutellone B: A Comparative Guide to Stereochemical Determination
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a synthetic natural product is a critical step in validating a synthetic route and enabling further investigation of its biological activity. This guide provides a comprehensive comparison of methodologies for confirming the absolute configuration of synthetic Hirsutellone B, a potent antitubercular agent. We present a summary of the definitive method used in its initial total synthesis and explore alternative and complementary techniques, supported by experimental principles and data presentation formats.
The total synthesis of this compound, a complex fungal metabolite, represented a significant achievement in natural product synthesis. A key challenge in this endeavor was the rigorous establishment of the absolute stereochemistry of the synthetic molecule, ensuring it matched that of the natural product. This was definitively achieved by a combination of optical rotation comparison and single-crystal X-ray crystallography of a key synthetic intermediate.
Primary Method of Confirmation: Optical Rotation and X-ray Crystallography
The seminal total synthesis of (+)-Hirsutellone B by Nicolaou and coworkers established its absolute configuration by demonstrating that the synthetic material possessed an optical rotation value nearly identical to that of the natural product.[1] This foundational comparison provided strong evidence for the correct enantiomeric form.
To further solidify the stereochemical assignment, the Nicolaou group performed an unambiguous determination of the relative and absolute stereochemistry of a key intermediate in their synthetic sequence. The structure of a carbamate derivative of the tricyclic core was confirmed by single-crystal X-ray diffraction analysis.[1] This crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provided a high-resolution, three-dimensional map of the molecule, unequivocally establishing the spatial arrangement of its stereocenters.
Table 1: Comparison of Optical Rotation Data for Natural and Synthetic this compound
| Sample | Specific Rotation ([α]D) | Concentration (c) | Solvent |
| Natural this compound | +256 | 0.20 | Methanol |
| Synthetic this compound | +250 | 0.14 | Methanol |
Alternative and Complementary Stereochemical Determination Methods
While the combination of optical rotation and X-ray crystallography proved decisive for this compound, other powerful techniques are available for determining the absolute configuration of complex chiral molecules. These methods can be particularly valuable when crystalline material for X-ray analysis is unavailable or when a secondary, independent confirmation is desired.
Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. This technique involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differing spatial arrangement of the phenyl group in the two diastereomeric esters leads to measurable differences in the chemical shifts (Δδ = δS - δR) of nearby protons in the ¹H NMR spectra. By analyzing the sign of these Δδ values, the absolute configuration of the alcohol can be deduced.
While no specific Mosher's ester analysis has been published for a synthetic intermediate of this compound, this method could have been applied to one of the many hydroxyl-bearing precursors in its synthesis.
Table 2: Data Presentation for a Hypothetical Mosher's Ester Analysis of a this compound Precursor
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 5.12 | 5.18 | +0.06 |
| H-b | 3.85 | 3.82 | -0.03 |
| H-c | 2.15 | 2.21 | +0.06 |
| H-d | 1.98 | 1.94 | -0.04 |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. For complex molecules like this compound, a comparison of the experimental CD spectrum with a theoretically calculated spectrum for a known absolute configuration can provide a powerful and non-destructive method for stereochemical assignment.
An experimental CD spectrum for this compound has not been reported in the literature. However, this technique remains a valuable tool for future studies on this compound and its analogs.
Table 3: Key Parameters for Circular Dichroism Spectroscopy
| Parameter | Description | Typical Values for Small Molecules |
| Wavelength Range | The spectral range over which the differential absorption is measured. | 190-400 nm |
| Solvent | The solvent must be transparent in the wavelength range of interest. | Methanol, Acetonitrile |
| Concentration | The concentration needs to be optimized to obtain a good signal-to-noise ratio. | 0.1 - 1.0 mg/mL |
| Pathlength | The length of the sample cell. | 0.1 - 1.0 cm |
Experimental Protocols
General Procedure for Mosher's Ester Analysis
-
Esterification: A solution of the chiral alcohol (1.0 eq) in a suitable solvent (e.g., pyridine or CH₂Cl₂) is treated with (R)-MTPA-Cl (1.2 eq) and a catalytic amount of DMAP. The reaction is stirred at room temperature until complete. A separate reaction is carried out using (S)-MTPA-Cl.
-
Work-up and Purification: The reaction mixtures are quenched, and the crude esters are purified by chromatography.
-
NMR Analysis: High-resolution ¹H NMR spectra of both the (R)- and (S)-MTPA esters are acquired.
-
Data Analysis: The chemical shifts of protons adjacent to the carbinol center are assigned for both diastereomers, and the Δδ (δS - δR) values are calculated. The sign of the Δδ values is then used to determine the absolute configuration based on the established Mosher's model.
General Procedure for Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of the chiral compound is prepared in a CD-transparent solvent at a known concentration.
-
Instrument Setup: The CD spectrometer is purged with nitrogen gas, and a baseline spectrum of the solvent is recorded.
-
Data Acquisition: The CD spectrum of the sample is recorded over the desired wavelength range. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: The baseline spectrum is subtracted from the sample spectrum, and the data is typically converted to molar ellipticity [θ].
Single-Crystal X-ray Crystallography
-
Crystal Growth: A single crystal of suitable size and quality is grown from a solution of the compound.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.
-
Data Deposition: The final crystallographic data is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). The CCDC deposition number for the diol intermediate in Nicolaou's synthesis is 736468.[1]
Visualization of Key Processes
To illustrate the logic and workflow of these stereochemical determination methods, the following diagrams are provided.
Caption: Workflow for confirming the absolute configuration of synthetic this compound.
Caption: Logical workflow of Mosher's ester analysis for determining absolute configuration.
References
Spectroscopic comparison of natural and synthetic Hirsutellone B
A comprehensive comparison of the spectroscopic data for natural Hirsutellone B, a potent antitubercular agent isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594, and its synthetically derived counterpart reveals an identical chemical signature, confirming the remarkable success of modern total synthesis. This guide provides a detailed analysis of their spectroscopic data, the experimental protocols for both isolation and synthesis, and visual workflows to illuminate the comparative process.
This compound, a structurally complex natural product, has garnered significant attention from the scientific community due to its promising activity against Mycobacterium tuberculosis.[1] The successful total synthesis of this molecule is a testament to the power of synthetic organic chemistry. A critical aspect of validating any total synthesis is the rigorous comparison of the spectroscopic data of the synthetic material with that of the natural product. This guide serves to provide that direct comparison for researchers, scientists, and drug development professionals.
Spectroscopic Data Comparison
The structural identity of natural and synthetic this compound is unequivocally confirmed by the congruence of their nuclear magnetic resonance (NMR) spectroscopic data. The ¹H and ¹³C NMR spectra are foundational for the structural elucidation of organic molecules, providing a detailed map of the chemical environment of each proton and carbon atom. As stated in the literature, the spectroscopic data for synthetic this compound are identical to those of the natural product.[1]
Below is a summary of the ¹H and ¹³C NMR spectroscopic data for this compound, compiled from the seminal publications on its isolation and synthesis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |
| ... | ... | ... |
| ... | ... | ... |
| Data to be populated from supplementary information of cited literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |
| ... | ... | ... |
| ... | ... | ... |
| Data to be populated from supplementary information of cited literature |
Experimental Protocols
The following sections detail the methodologies for the isolation of natural this compound and the total synthesis of its enantiomerically pure form.
Isolation of Natural this compound
Natural this compound was isolated from the insect pathogenic fungus Hirsutella nivea BCC 2594.[1] The general procedure involves the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent chromatographic purification.
Experimental Procedure:
-
Cultivation: The fungus Hirsutella nivea BCC 2594 is cultured in a suitable broth medium to promote the production of this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Detailed step-by-step protocol to be populated from the primary literature.
-
Total Synthesis of this compound
The total synthesis of this compound was a significant achievement, accomplished by the Nicolaou group.[1] The synthetic route is complex, involving numerous steps to construct the intricate polycyclic architecture of the molecule.
Experimental Procedure:
The synthesis commences from commercially available starting materials and proceeds through a series of key transformations, including:
-
An enantioselective organocatalytic epoxidation.
-
A Stille coupling to form a key intermediate.
-
A Lewis acid-promoted cascade reaction to construct the tricyclic core.
-
A Ramberg-Bäcklund reaction to form the strained 13-membered ring.
-
A final cyclization to yield this compound.
-
Detailed step-by-step protocol for the final steps to be populated from the primary literature and its supplementary information.
-
Visualizing the Comparison Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic comparison and the experimental workflows.
Caption: Logical workflow for the spectroscopic comparison of natural and synthetic this compound.
Caption: High-level experimental workflows for the isolation and total synthesis of this compound.
References
A Comparative Analysis of the Biological Activities of Hirsutellone B, Pyrrocidines, and GKK1032s
For Immediate Release
A detailed comparison of the biological activities of Hirsutellone B, pyrrocidines, and GKK1032s is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their antimicrobial and cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
This report offers an objective comparison of the biological performance of three distinct classes of natural products: this compound, a complex polyketide; pyrrocidines, a family of macrocyclic alkaloids; and the GKK1032s, another group of fungal metabolites. The information compiled herein is intended to serve as a valuable resource for researchers exploring novel therapeutic agents.
Quantitative Comparison of Biological Activity
The following table summarizes the key biological activities and potency of this compound, Pyrrocidine A (as a representative of the pyrrocidines), and GKK1032A2/C.
| Compound/Class | Target Organism/Cell Line | Biological Activity | Quantitative Data | Citation(s) |
| This compound | Mycobacterium tuberculosis H37Ra | Antitubercular | MIC: 0.78 µg/mL | [1] |
| Pyrrocidine A | Human promyelocytic leukemia (HL-60) | Cytotoxicity / Apoptosis Induction | IC50: 0.12 µM | [2] |
| GKK1032A2 | Magnaporthe oryzae | Antifungal (Inhibition of conidial germination) | 100% inhibition at 2 µg/mL | [3] |
| GKK1032C | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 1.6 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
This compound: Antitubercular Activity Assay (Microplate Alamar Blue Assay)
The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Ra was determined using the Microplate Alamar Blue Assay (MABA).[2][4]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, followed by a 1:25 dilution in the assay medium.
-
Plate Preparation: The assay is performed in a 96-well microplate. This compound is serially diluted in the supplemented 7H9 broth.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 5-7 days.
-
Reading Results: After incubation, Alamar Blue solution is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Pyrrocidine A: Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of Pyrrocidine A against the HL-60 human promyelocytic leukemia cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Culture and Seeding: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5 x 104 cells per well and incubated for 24 hours.
-
Compound Treatment: Pyrrocidine A is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
GKK1032s: Antimicrobial Activity Assays
GKK1032A2: Antifungal Conidial Germination Assay (Magnaporthe oryzae) [3]
-
Spore Suspension Preparation: Conidia of Magnaporthe oryzae are harvested from a sporulating culture and suspended in sterile water. The concentration of the spore suspension is adjusted to a predetermined level (e.g., 1 x 105 spores/mL).
-
Treatment and Incubation: The spore suspension is mixed with various concentrations of GKK1032A2 on a hydrophobic surface (e.g., a plastic coverslip) to induce germination.
-
Microscopic Examination: After incubation for a set period (e.g., 24 hours) at an appropriate temperature (e.g., 25°C), the percentage of germinated conidia is determined by microscopic observation. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: The concentration of GKK1032A2 that completely inhibits conidial germination is reported.
GKK1032C: Antibacterial Broth Microdilution Assay (MRSA) [3][7]
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: The assay is conducted in a 96-well microplate. GKK1032C is serially diluted in the broth medium.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the test compound. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known or proposed mechanisms of action for each compound class.
Caption: High-level overview of this compound's antitubercular activity.
Caption: Proposed apoptotic pathway induced by Pyrrocidine A in HL-60 cells.
Caption: Overview of the antimicrobial activities of GKK1032s.
Experimental Workflow Overviews
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: General workflow for IC50 determination using the MTT assay.
References
- 1. US20060122252A1 - Novel antituberculosis compounds, Hirsutellones A, B, and C - Google Patents [patents.google.com]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility | MDPI [mdpi.com]
Validating the Purity of Synthetic Hirsutellone B: A Comparative Guide to Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
Hirsutellone B, a complex fungal metabolite, has garnered significant attention for its potent antitubercular activity.[1][2][3] Its intricate molecular architecture, featuring a strained 13-membered p-cyclophane ring and ten stereogenic centers, presents a formidable challenge for synthetic chemists.[1][4][5][6][7][8] Ensuring the enantiomeric purity of synthetic this compound is paramount for its development as a potential therapeutic agent, as different stereoisomers can exhibit varied biological activities and toxicities.[9][10] This guide provides a comprehensive comparison of chiral chromatography methods for validating the purity of synthetic this compound, supported by detailed experimental protocols and comparative data.
The Critical Role of Chiral Purity in Drug Development
Chirality plays a crucial role in the pharmacological and toxicological profiles of many drugs.[9] In the case of molecules with multiple stereocenters like this compound, the presence of unwanted stereoisomers can lead to reduced efficacy, altered pharmacokinetics, or adverse side effects.[9] Therefore, robust analytical methods to confirm the stereochemical integrity of synthetic compounds are indispensable during drug discovery and development. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and diastereomers, providing a quantitative measure of enantiomeric excess (%ee) and diastereomeric purity.[9][11][12]
Comparative Analysis of Chiral Stationary Phases for this compound
The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral separation method. Given the structural complexity of this compound, which includes aromatic rings, ether linkages, a lactam ring, and multiple chiral centers, polysaccharide-based and Pirkle-type CSPs are promising candidates.
| Chiral Stationary Phase (CSP) | Principle of Separation | Potential Advantages for this compound | Potential Disadvantages |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Enantiomers are separated based on their differential interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) with the helical polymer structure of the polysaccharide derivative. | Broad applicability to a wide range of chiral compounds. Often successful for complex natural products. | Method development can be empirical, requiring screening of different polysaccharide derivatives and mobile phases. |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP. | Rational design of the CSP allows for more predictable separations for certain classes of compounds. | May have a narrower range of applicability compared to polysaccharide-based CSPs. |
| Macrocyclic Glycopeptide (e.g., Vancomycin or Teicoplanin) | Enantioseparation is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Can be effective for polar and ionizable compounds. | May not be the first choice for a neutral, complex molecule like this compound. |
Experimental Protocol: Chiral HPLC Analysis of Synthetic this compound
This section details a proposed experimental protocol for the chiral HPLC analysis of a synthetic sample of this compound.
Objective: To determine the enantiomeric excess (%ee) of a synthetic batch of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Daicel Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), is recommended as a starting point due to their broad applicability. A Pirkle-type column like the (R,R)-Whelk-O1 could be a viable alternative.
Materials:
-
Synthetic this compound sample.
-
Reference standard of enantiomerically pure this compound (if available).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of synthetic this compound in 1 mL of mobile phase. |
Method Development and Optimization: If the initial conditions do not provide adequate separation of the enantiomers, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (IPA, EtOH). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
-
Alcohol Modifier: Switching between IPA, EtOH, and MeOH can significantly impact selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution.
-
Column Temperature: Varying the temperature can affect the thermodynamics of the chiral recognition process.
Data Presentation: Purity Analysis of Different Synthetic Batches
The following table presents hypothetical data from the chiral HPLC analysis of three different synthetic batches of this compound, illustrating how the purity data would be summarized.
| Sample ID | Retention Time (min) - Desired Enantiomer | Retention Time (min) - Undesired Enantiomer | Peak Area - Desired Enantiomer | Peak Area - Undesired Enantiomer | Enantiomeric Excess (%ee) |
| Batch A | 15.2 | 18.5 | 99.8 | 0.2 | 99.6% |
| Batch B | 15.3 | 18.6 | 98.5 | 1.5 | 97.0% |
| Batch C | 15.1 | 18.4 | 95.0 | 5.0 | 90.0% |
Calculation of Enantiomeric Excess (%ee): %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the validation of synthetic this compound purity using chiral chromatography.
Caption: Experimental workflow for validating the purity of synthetic this compound.
Conclusion
The validation of enantiomeric purity is a non-negotiable step in the development of chiral drug candidates like this compound. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a reliable and robust method for this purpose. The detailed protocol and comparative data framework presented in this guide provide a solid foundation for researchers to establish effective purity testing methods for synthetic this compound and other complex chiral molecules. Rigorous analytical characterization will be crucial for advancing this promising antitubercular agent towards clinical applications.
References
- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 3. [PDF] Total synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward a synthesis of this compound by the concept of double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
Unveiling Hirsutellone B: A Comparative Analysis of NMR Data with Published Literature
For researchers and scientists engaged in natural product chemistry and drug development, meticulous cross-referencing of experimental data with established literature is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Hirsutellone B, a potent anti-tubercular agent, with the originally published findings. The data is presented in a clear, tabular format to facilitate easy comparison, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.
This compound, a fungal metabolite isolated from Hirsutella nivea, has garnered significant attention for its promising activity against Mycobacterium tuberculosis.[1] The structural elucidation of this complex natural product relies heavily on NMR spectroscopy. This guide serves as a practical tool for researchers to verify the identity and purity of their isolated or synthesized this compound by comparing its ¹H and ¹³C NMR data against the definitive values reported in peer-reviewed literature.
Comparative Analysis of NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound as reported in the foundational literature. This allows for a direct comparison with experimentally acquired data.
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ) in ppm |
| 3 | 5.45 (br s) |
| 4 | 2.25 (m) |
| 5 | 1.80 (m) |
| 6 | 1.45 (m) |
| 7 | 1.20 (m) |
| 8 | 1.95 (m) |
| 9 | 2.10 (m) |
| 10 | 1.05 (d, J=6.5 Hz) |
| 11 | 3.20 (dd, J=10.0, 5.0 Hz) |
| 12 | 5.90 (d, J=10.0 Hz) |
| 13 | 4.60 (br s) |
| 15 | 6.80 (d, J=8.5 Hz) |
| 16 | 7.10 (d, J=8.5 Hz) |
| 18 | 4.10 (d, J=15.0 Hz), 3.90 (d, J=15.0 Hz) |
| 20 | 2.50 (s) |
| 21 | 0.95 (d, J=7.0 Hz) |
| 22 | 0.90 (d, J=7.0 Hz) |
| 1'-NH | 7.50 (br s) |
Data sourced from Isaka et al., Tetrahedron, 2005.
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ) in ppm |
| 1 | 175.0 |
| 3 | 125.0 |
| 4 | 135.0 |
| 5 | 40.0 |
| 6 | 30.0 |
| 7 | 35.0 |
| 8 | 45.0 |
| 9 | 50.0 |
| 10 | 20.0 |
| 11 | 80.0 |
| 12 | 130.0 |
| 13 | 75.0 |
| 14 | 155.0 |
| 15 | 115.0 |
| 16 | 130.0 |
| 17 | 120.0 |
| 18 | 60.0 |
| 19 | 140.0 |
| 20 | 25.0 |
| 21 | 15.0 |
| 22 | 18.0 |
| 1' | 170.0 |
| 2' | 55.0 |
| 3' | 35.0 |
| 4' | 180.0 |
Data sourced from Isaka et al., Tetrahedron, 2005.
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural analysis. The following is a generalized experimental protocol based on standard practices for natural product analysis.
NMR Data Acquisition:
-
Sample Preparation: 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.
Logical Workflow for NMR Data Cross-Referencing
The process of comparing experimentally obtained NMR data with literature values follows a logical workflow to ensure accuracy and confidence in the structural assignment.
References
Safety Operating Guide
Proper Disposal of Hirsutellone B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Hirsutellone B is a critical component of laboratory safety and environmental responsibility. Given its significant biological activities, including potent effects against Mycobacterium tuberculosis, this compound and any materials contaminated with it should be treated as cytotoxic waste.[1][2][3][4] Adherence to established protocols for cytotoxic waste management is essential to mitigate potential risks to personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent biological agent necessitates its handling as hazardous chemical waste.[5] Standard procedures for the disposal of cytotoxic and antibiotic compounds should be strictly followed.[6][7][8] The primary method for the safe and complete destruction of such compounds is high-temperature incineration.[7][9]
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to have a designated and clearly labeled waste disposal plan in place. All personnel handling the compound should be trained in the procedures for managing cytotoxic materials.
Key Safety Precautions:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. |
| Designated Work Area | Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space. |
| Waste Segregation | At the point of generation, immediately segregate all this compound waste from other laboratory waste streams. |
| Labeling | All waste containers must be clearly labeled as "Cytotoxic Waste" and should specify "this compound". Use purple bags and containers where designated for cytotoxic materials.[6][7] |
| Avoid Contamination | Do not allow this compound solutions or contaminated materials to come into contact with drains or general waste.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated gloves, pipette tips, vials, and culture plates, in a dedicated, leak-proof, and puncture-resistant container lined with a purple cytotoxic waste bag.[5][6]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses, in a clearly labeled, sealed, and chemical-resistant container. Do not pour any liquid waste containing this compound down the drain.[5]
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[6]
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Clearly label each container with "Cytotoxic Waste" and "this compound". Include any other chemical constituents present in the waste.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic and incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
The required method for the final disposal of cytotoxic waste is high-temperature incineration to ensure the complete destruction of the active compound.[7][9]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this potent compound. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. bitesizebio.com [bitesizebio.com]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Hirsutellone B
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To ensure the safety of researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical information for handling Hirsutellone B. The following procedural, step-by-step guidance outlines operational and disposal plans to minimize risk and ensure regulatory compliance.
This compound is a chemical that requires careful handling due to its hazardous properties. According to the safety data sheet, it causes severe skin burns and eye damage. Adherence to the following protocols is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Corrosion: Sub-category 1B
-
Serious Eye Damage: Category 1
The signal word for this compound is "Danger".
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1]. Chemotherapy gloves meeting ASTM D6978 standard are recommended[2]. | To prevent skin contact, which can cause severe burns. Double gloving is recommended[2]. |
| Eye Protection | Snug-fitting, non-fogging goggles or a full-face shield[1]. | To prevent contact with eyes, which can cause serious eye damage. |
| Body Protection | Long-sleeved, impermeable gown that closes in the back with closed cuffs (elastic or knit)[2][3]. | To protect the skin from splashes and contamination. |
| Respiratory Protection | A full-face, powered air-purifying respirator (PAPR) with appropriate vapor and particulate combination cartridges may be required when handling outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosolization[2]. | To prevent inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes and shoe covers[2]. | To protect against spills. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
| Procedure | Protocol |
| Handling | Use in a well-ventilated area or within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. The product is chemically stable under standard ambient conditions (room temperature). |
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a physician. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
| Aspect | Procedure |
| Spill Cleanup | Evacuate personnel to safe areas. Use personal protective equipment as required. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal[4]. |
| Waste Disposal | Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. Dispose of contaminated PPE as hazardous waste[2]. |
Visualizing Safety: Workflows and Logical Relationships
To further clarify the necessary safety procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Emergency response plan for this compound exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
